Product packaging for DMT-dA(bz) Phosphoramidite-13C10,15N5(Cat. No.:)

DMT-dA(bz) Phosphoramidite-13C10,15N5

Cat. No.: B12388398
M. Wt: 871.8 g/mol
InChI Key: GGDNKEQZFSTIMJ-CZERUFHBSA-N
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Description

DMT-dA(bz) Phosphoramidite-13C10,15N5 is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 871.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52N7O7P B12388398 DMT-dA(bz) Phosphoramidite-13C10,15N5

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

871.8 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl](15N)benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,52+1,53+1

InChI Key

GGDNKEQZFSTIMJ-CZERUFHBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)[15NH]C(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a specialized, isotopically labeled building block essential for the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. This high-purity reagent is strategically enriched with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), rendering it an invaluable tool for advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its application is particularly crucial in the fields of structural biology, drug discovery, and diagnostics, where precise tracking and characterization of nucleic acids are paramount. This guide provides a comprehensive overview of its structure, synthesis, applications, and the experimental protocols for its use.

Core Concepts and Definitions

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a chemically modified version of the naturally occurring deoxyadenosine nucleotide. The nomenclature can be broken down to understand its specific chemical features:

  • DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its acid-labile nature allows for controlled, stepwise synthesis of oligonucleotides in the 3' to 5' direction. The orange color of the DMT cation upon removal provides a convenient method for monitoring synthesis efficiency.

  • dA (deoxyadenosine): The core nucleoside, consisting of an adenine base linked to a deoxyribose sugar.

  • bz (benzoyl): A protecting group attached to the exocyclic amine of the adenine base. This prevents unwanted side reactions during oligonucleotide synthesis.

  • Phosphoramidite: A reactive phosphite triester group at the 3'-position of the deoxyribose. This is the key functional group that enables the formation of the phosphodiester backbone of the growing DNA chain.

  • -¹³C₁₀,¹⁵N₅: This indicates that the deoxyadenosine nucleoside has been isotopically labeled with ten ¹³C atoms and five ¹⁵N atoms, replacing the naturally more abundant ¹²C and ¹⁴N isotopes. This labeling is crucial for distinguishing the synthesized oligonucleotide from other molecules in complex biological samples and for enabling specific types of spectroscopic analysis.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₃₇¹³C₁₀H₅₂N₂¹⁵N₅O₇P
Molecular Weight ~872.83 g/mol
Appearance White to off-white powder or granules
Purity ≥99% (³¹P-NMR), ≥99.0% (reversed-phase HPLC)
Storage Conditions -20°C to -80°C, desiccated, protected from light
Solubility Soluble in anhydrous acetonitrile
Oligonucleotide Synthesis: Impact of Coupling Efficiency on Overall Yield

The efficiency of each coupling step is critical for the synthesis of full-length oligonucleotides. The following table illustrates the theoretical overall yield for oligonucleotides of different lengths based on varying stepwise coupling efficiencies.

Length (bases)98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
10 86.0%90.4%95.1%
20 74.0%81.8%90.5%
50 47.0%60.5%77.9%
100 22.1%36.6%60.6%

Data is illustrative and based on theoretical calculations.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a ¹³C,¹⁵N-Labeled Oligonucleotide

This protocol outlines the general steps for synthesizing a custom DNA oligonucleotide using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ on an automated DNA synthesizer.

Materials:

  • DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and other required phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT).

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Anhydrous acetonitrile.

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

  • Capping solutions:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Cleavage and deprotection solution: Concentrated ammonium hydroxide.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleoside to the growing chain.

  • Deblocking (Detritylation):

    • The CPG solid support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the initial nucleoside.

    • The column is washed with anhydrous acetonitrile.

    • The orange DMT cation released can be quantified spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.

  • Coupling:

    • The DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

    • The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. The typical coupling time is 30-60 seconds.

  • Capping:

    • To prevent the elongation of unreacted chains (failure sequences), the solid support is treated with the capping solutions.

    • This acetylates any unreacted 5'-hydroxyl groups.

    • The column is washed with acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidizer solution.

    • The column is washed with acetonitrile.

  • Iteration:

    • Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

  • Final Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the CPG support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

    • The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to remove the benzoyl (bz) and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.

  • Purification:

    • The crude oligonucleotide solution is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry

Procedure:

  • The purified ¹³C,¹⁵N-labeled oligonucleotide is desalted.

  • The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).

  • The resulting mass spectrum will show a characteristic isotopic distribution.

  • The monoisotopic mass and the distribution of isotopologues are compared to the theoretical values to confirm the identity and determine the level of isotopic enrichment.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle start Start: Solid Support with 5'-DMT-Protected Nucleoside deblock 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblock wash1 Wash deblock->wash1 TCA in DCM couple 2. Coupling Add Activated DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ wash1->couple Acetonitrile cap 3. Capping Block Unreacted 5'-OH Groups couple->cap Activator oxidize 4. Oxidation Stabilize Phosphate Linkage cap->oxidize Acetic Anhydride wash2 Wash oxidize->wash2 Iodine Solution next_cycle Repeat Cycle for Next Nucleotide wash2->next_cycle next_cycle->deblock end Final Cleavage and Deprotection next_cycle->end

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Application_Workflow synthesis Oligonucleotide Synthesis with DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ purification Purification (HPLC / PAGE) synthesis->purification qc Quality Control (Mass Spectrometry) purification->qc nmr Biomolecular NMR Structure & Dynamics qc->nmr ms_app Quantitative Mass Spectrometry Metabolism & PK/PD Studies qc->ms_app drug_dev Drug Development Target Validation & Interaction Studies nmr->drug_dev ms_app->drug_dev

Caption: Workflow from Synthesis to Application.

Applications in Research and Drug Development

The incorporation of stable isotopes into DNA oligonucleotides opens up a wide range of applications that are not feasible with unlabeled molecules.

  • Structural Biology (NMR): Uniform ¹³C and ¹⁵N labeling significantly enhances the resolution and simplifies the analysis of NMR spectra. This allows for the precise determination of the three-dimensional structures of DNA and DNA-protein or DNA-drug complexes in solution.

  • Quantitative Mass Spectrometry: Labeled oligonucleotides serve as ideal internal standards for the accurate quantification of nucleic acids in complex biological matrices. This is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development, as well as for diagnostic assays.

  • Metabolic Studies: By introducing isotopically labeled DNA or its precursors into cellular systems, researchers can trace the metabolic fate of these molecules, providing insights into DNA replication, repair, and degradation pathways.

  • Drug-Target Interaction Analysis: The isotopic labels provide a distinct signature that can be used to monitor the binding of a drug candidate to its DNA target. Changes in the NMR or mass spectrum of the labeled DNA upon drug binding can provide information on the binding site, affinity, and conformational changes induced by the drug. This is instrumental in the early stages of drug discovery and for validating the mechanism of action of new therapeutic agents.

A Technical Guide to ¹³C,¹⁵N-Labeled Deoxyadenosine Phosphoramidite: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling is a cornerstone of modern biomolecular research, providing indispensable tools for elucidating the structure, dynamics, and interactions of nucleic acids. Among these, ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite stands out as a critical reagent for the synthesis of isotopically enriched DNA oligonucleotides. This technical guide offers an in-depth exploration of its structure, properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development. The primary application for this compound is in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, which enables the high-resolution determination of 3D structures and dynamics of DNA and its complexes.[1][2]

Core Structure and Physicochemical Properties

The ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite is a chemically modified nucleoside designed for automated solid-phase DNA synthesis.[3] Its structure consists of four key components:

  • A Deoxyadenosine Core: This is the fundamental nucleoside unit, where the deoxyribose sugar and the adenine base are uniformly labeled with ¹³C and ¹⁵N isotopes, respectively.

  • A 5'-DMT (Dimethoxytrityl) Group: An acid-labile protecting group on the 5'-hydroxyl of the deoxyribose. It prevents unwanted reactions during synthesis and is removed at the beginning of each coupling cycle.[3][4]

  • An N⁶-Benzoyl (bz) Group: A base-labile group protecting the exocyclic amine of the adenine base to prevent side reactions during oligonucleotide assembly.[1]

  • A 3'-Phosphoramidite Group: The reactive moiety that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[3]

main Labeled Deoxyadenosine Phosphoramidite core Deoxyadenosine Core (Uniformly ¹³C, ¹⁵N Labeled) main->core contains dmt 5'-DMT Group (Acid-Labile Protection) main->dmt protected by benzoyl N⁶-Benzoyl Group (Base-Labile Protection) main->benzoyl protected by phosphoramidite 3'-Phosphoramidite (Reactive Moiety for Coupling) main->phosphoramidite activated at

Caption: Key functional components of the deoxyadenosine phosphoramidite molecule.

Quantitative Data Summary

The key properties of commercially available ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite are summarized below. This data is crucial for experimental design, reaction stoichiometry, and quality control.

PropertyValueReference(s)
Synonyms DMT-dA(bz) Amidite; DMT-dA(bz)Phosphoramidite[1][5][6]
Molecular Weight 872.83 g/mol [1][6]
Isotopic Enrichment ¹³C: ≥98%, ¹⁵N: ≥98%[1][7][8][9]
Chemical Purity ≥95%[1][2][6][9]
Labeled CAS Number 2483830-15-3[1][5][9][10]
Unlabeled CAS Number 98796-53-3[1][5][6]
Storage Conditions -80°C, desiccated, protected from light[1][6]

Experimental Protocols

The production and utilization of ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite involves a multi-stage process, beginning with biotechnological synthesis of the labeled nucleoside followed by its chemical conversion and subsequent use in oligonucleotide synthesis.

Protocol for Labeled Nucleoside Production

Uniformly labeled nucleosides are typically produced using a biotechnological approach that leverages the cellular machinery of microorganisms.[2]

Methodology:

  • Culture Preparation: Prepare a minimal growth medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively.

  • Inoculation and Growth: Inoculate the medium with a suitable bacterial strain (e.g., Escherichia coli). Culture the bacteria under controlled conditions to allow for the efficient incorporation of the stable isotopes into all cellular biomass, including nucleic acids.[11]

  • Biomass Harvesting: Centrifuge the culture to pellet the bacterial cells and harvest the biomass.

  • DNA Extraction: Lyse the cells and perform a genomic DNA extraction and purification protocol.

  • Enzymatic Digestion: Digest the purified, fully labeled DNA using a cocktail of nucleases (e.g., DNase I and phosphodiesterases) to break it down into its constituent deoxynucleoside monophosphates (dNMPs).

  • Dephosphorylation: Treat the dNMPs with a phosphatase (e.g., alkaline phosphatase) to yield the final ¹³C,¹⁵N-labeled 2'-deoxyadenosine nucleosides.

  • Purification: Purify the target labeled nucleoside from the mixture using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Workflow for Labeled Nucleoside Production A Bacterial Culture in ¹³C, ¹⁵N Minimal Media B Harvesting of Labeled Biomass A->B C Genomic DNA Extraction & Purification B->C D Enzymatic Digestion to dNMPs C->D E Dephosphorylation to Deoxynucleosides D->E F HPLC Purification E->F G Purified ¹³C, ¹⁵N-labeled Deoxyadenosine F->G

Caption: Biotechnological workflow for producing uniformly labeled deoxynucleosides.

Protocol for Automated Solid-Phase Oligonucleotide Synthesis

The labeled phosphoramidite is used in a standard automated DNA synthesizer, which employs a four-step chemical cycle to build the oligonucleotide chain on a solid support.[3][12]

Methodology: The synthesis process is cyclical, with each cycle adding one nucleotide to the growing chain.

  • Step 1: Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support. This is typically achieved by treating the support with an acid like dichloroacetic (DCA) or trichloroacetic (TCA) acid in an anhydrous solvent, exposing a free 5'-hydroxyl group.[4][12]

  • Step 2: Coupling: The ¹³C,¹⁵N-labeled deoxyadenosine phosphoramidite is activated by a weak acid, such as tetrazole. The activated phosphoramidite is then delivered to the column and reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester bond.[3][12] A coupling time of 1-3 minutes is generally sufficient.[13]

  • Step 3: Capping: To prevent the extension of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using acetic anhydride and N-methylimidazole.[3]

  • Step 4: Oxidation: The newly formed internucleotide phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3][14]

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed with concentrated ammonium hydroxide.[4]

Oligonucleotide Synthesis Cycle deblock 1. Detritylation (DMT Removal) couple 2. Coupling (Add Labeled Amidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize oxidize->deblock Repeat for next base

Caption: The four-step cycle of solid-phase phosphoramidite chemistry.

Key Applications in Research and Drug Development

The ability to incorporate ¹³C and ¹⁵N isotopes into specific locations within a DNA strand opens up powerful analytical avenues.

  • Biomolecular NMR Spectroscopy: This is the foremost application. The ¹³C and ¹⁵N nuclei are NMR-active, and their incorporation allows for the use of advanced heteronuclear NMR experiments.[11] These techniques are essential for the complete resonance assignment and high-resolution structure determination of DNA oligonucleotides and their complexes with proteins or small molecule drugs.[2][15]

  • Drug Development and Interaction Studies: Labeled oligonucleotides serve as precise probes to study the binding interfaces and conformational changes that occur when a DNA molecule interacts with a potential drug candidate.[16] This provides invaluable, atom-level information for rational drug design and optimization.

  • Mass Spectrometry (MS): The defined mass shift introduced by the stable isotopes makes these labeled oligonucleotides excellent internal standards for quantitative MS-based assays.[17] They can be used to accurately measure the concentration of their unlabeled counterparts in complex biological samples.

  • Genetic Therapy: In the development of antisense oligonucleotides and other nucleic acid-based therapeutics, understanding the precise structure and stability of these molecules is critical. Isotopic labeling provides the means to perform these detailed structural analyses.[1][6]

References

In-Depth Technical Guide: Chemical Properties of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, a critical reagent for the site-specific introduction of isotopically labeled adenosine residues into synthetic oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and analytical chemistry.

Core Chemical Properties

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is the isotopically labeled version of N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl) phosphoramidite. The incorporation of ten ¹³C atoms and five ¹⁵N atoms provides a significant mass shift and distinct NMR properties, making it an invaluable tool for structural and quantitative studies of nucleic acids.

Quantitative Data Summary

The following tables summarize the key quantitative data for both the isotopically labeled phosphoramidite and its unlabeled counterpart.

Table 1: Properties of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

PropertyValueSource
Molecular Formula C₃₇¹³C₁₀H₅₂N₂¹⁵N₅O₇PCambridge Isotope Laboratories
Molecular Weight 872.83 g/mol Cambridge Isotope Laboratories
CAS Number 2483830-15-3Cambridge Isotope Laboratories
Appearance White to off-white powderGeneral Supplier Information
Purity ≥95% (CP)Cambridge Isotope Laboratories
Storage Conditions -20°C, protect from light, stored under nitrogenMedChemExpress[1]
Shipping Room temperatureNordic Biosite[2]

Table 2: Properties of Unlabeled DMT-dA(bz) Phosphoramidite

PropertyValueSource
Molecular Formula C₄₇H₅₂N₇O₇PSigma-Aldrich
Molecular Weight 857.93 g/mol Sigma-Aldrich
CAS Number 98796-53-3Sigma-Aldrich
Appearance White to off-white powder or granulesSigma-Aldrich
Purity ≥99% (³¹P-NMR), ≥99.0% (reversed phase HPLC)Sigma-Aldrich
Solubility DMSO: 25 mg/mL (29.14 mM) with ultrasonic and warming to 80°CMedChemExpress[1]
Storage Conditions 2-8°CSigma-Aldrich

Experimental Protocols

The primary application of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is in the solid-phase synthesis of isotopically labeled oligonucleotides. The following sections detail the general experimental workflow.

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition.

Workflow for a Single Nucleotide Incorporation:

oligonucleotide_synthesis cluster_cycle Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Stabilizes backbone TCA Trichloroacetic Acid (TCA) in Dichloromethane (DCM) TCA->Detritylation Amidite DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ Amidite->Coupling Activator Activator (e.g., Tetrazole, DCI) Activator->Coupling CapA Capping Reagent A (Acetic Anhydride) CapA->Capping CapB Capping Reagent B (N-Methylimidazole) CapB->Capping Oxidizer Oxidizing Solution (Iodine, Water, Pyridine) Oxidizer->Oxidation cleavage_deprotection cluster_reagents Reagents Start Synthesized Oligonucleotide (on solid support, fully protected) Cleavage Cleavage from Solid Support Start->Cleavage Phosphate_Deprotection Phosphate Deprotection (Removal of cyanoethyl groups) Cleavage->Phosphate_Deprotection Base_Deprotection Base Deprotection (Removal of benzoyl groups) Phosphate_Deprotection->Base_Deprotection Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Final_Product Purified Isotopically Labeled Oligonucleotide Purification->Final_Product Ammonia Concentrated Ammonium Hydroxide Ammonia->Cleavage Ammonia->Phosphate_Deprotection Ammonia->Base_Deprotection nmr_workflow Start Synthesized ¹³C,¹⁵N-Labeled Oligonucleotide Sample_Prep Sample Preparation (Buffer exchange, concentration) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition (e.g., HSQC, HMBC, NOESY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Structural_Info Structural and Dynamic Information (e.g., base pairing, protein binding site) Data_Processing->Structural_Info ms_workflow Start Biological Sample Containing Unlabeled Oligonucleotide Spike Spike with Known Amount of ¹³C,¹⁵N-Labeled Oligonucleotide (Internal Standard) Start->Spike Extraction Extraction and Digestion of Oligonucleotides Spike->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification Based on Isotope Ratios LC_MS_Analysis->Quantification

References

The Cornerstone of Modern Structural Biology: A Technical Guide to ¹³C and ¹⁵N Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of structural biology, understanding the precise three-dimensional structure of proteins and other macromolecules is paramount to deciphering their function, mechanism of action, and potential as therapeutic targets. While techniques like X-ray crystallography provide high-resolution static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure, dynamics, and interactions of biomolecules in a solution state that mimics their native environment. The power and precision of modern biomolecular NMR are fundamentally built upon the strategic use of stable isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

This technical guide provides an in-depth exploration of the critical role these isotopes play, the experimental methodologies for their incorporation, and their application in advanced structural analysis, tailored for professionals in research and drug development.

The Fundamental Imperative for Isotope Labeling

The most abundant, naturally occurring isotopes of carbon and nitrogen are ¹²C (98.9%) and ¹⁴N (99.6%), respectively. Both are "NMR-invisible" as they do not possess the nuclear spin quantum number of ½ required for high-resolution NMR. Their NMR-active counterparts, ¹³C and ¹⁵N, have very low natural abundance.[1][2] This scarcity renders signals from unlabeled proteins vanishingly weak and difficult to distinguish from background noise.

Isotopic labeling, the process of replacing ¹²C and ¹⁴N with ¹³C and ¹⁵N, is therefore not merely an enhancement but a prerequisite for a vast array of modern NMR experiments.[2][3]

Core Benefits of ¹³C and ¹⁵N Labeling:

  • Vastly Increased Sensitivity: Enrichment with ¹³C and ¹⁵N boosts the signal-to-noise ratio, making it possible to acquire high-quality data on protein samples at manageable concentrations and in a reasonable timeframe.[1][3]

  • Resolution of Spectral Overlap: In 1D or 2D proton-only NMR spectra of proteins, signals from hundreds or thousands of protons overlap extensively, making individual resonance assignment impossible.[4] By spreading signals out into third and fourth dimensions based on the chemical shifts of the attached ¹³C and ¹⁵N nuclei, this overlap is dramatically reduced.[2][5]

  • Enabling Triple-Resonance NMR: The presence of ¹³C and ¹⁵N creates a network of coupled nuclei along the protein backbone. This allows for magnetization transfer between ¹H, ¹⁵N, and ¹³C nuclei, forming the basis of "triple-resonance" experiments that are the gold standard for assigning protein backbone and side-chain resonances.[5][6]

Quantitative Aspects of Isotope Labeling

The effectiveness of isotopic labeling hinges on achieving high levels of incorporation and understanding the properties of the isotopes used.

ParameterCarbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Natural Abundance ~1.1%[1]~0.37%[1]
Nuclear Spin (I) ½½
Typical Enrichment Level >98%[7]>98%[7]
Common Labeled Precursor [U-¹³C]-glucose[1]¹⁵NH₄Cl (Ammonium Chloride)[1]
Primary Application Backbone & Side-Chain NMRBackbone & Side-Chain NMR

Table 1: Key Properties and Data for ¹³C and ¹⁵N Isotopes in NMR.

Experimental Protocols: Uniform Isotope Labeling in E. coli

The most common method for producing isotopically labeled proteins is overexpression in Escherichia coli grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.[1][8]

Principle of Uniform Labeling

By providing the bacterial culture with only these labeled precursors, the cell's metabolic machinery is forced to synthesize all amino acids, and subsequently the target protein, using the heavy isotopes. This results in a protein that is "uniformly labeled," with nearly every carbon being ¹³C and every nitrogen being ¹⁵N.[7]

Detailed Methodology for Uniform (U-¹³C, ¹⁵N) Labeling

This protocol is a representative methodology for achieving high-level isotopic enrichment.

1. Preparation of Reagents and Media:

  • 10x M9 Salts: Prepare a sterile, concentrated stock solution of M9 minimal salts. For 1 liter, dissolve 67.8 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in water. Autoclave to sterilize.

  • Isotope Sources: Prepare sterile stock solutions of [U-¹³C]-glucose (e.g., 20% w/v) and ¹⁵NH₄Cl (e.g., 1 g/L final concentration).[9][10] These are the expensive components and should be handled carefully.

  • Other Reagents: Prepare sterile stock solutions of 1 M MgSO₄, 1 M CaCl₂, trace elements solution, and any required vitamins (e.g., thiamine, biotin).[9]

  • Starter Culture Medium: Prepare a small volume of rich medium (e.g., LB broth) containing the appropriate antibiotic.

  • M9 Minimal Medium (1 L): Aseptically combine 100 mL of 10x M9 salts, 1 mL of 1 M MgSO₄, 0.3 mL of 1 M CaCl₂, 10 mL of trace elements, and vitamins. Add sterile ¹⁵NH₄Cl to a final concentration of 1 g/L. Add sterile water to nearly 1 L. Finally, add 20 mL of 20% [U-¹³C]-glucose just before inoculation.[9]

2. Transformation and Starter Culture:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Inoculate a single colony into 5-10 mL of rich medium and grow overnight at 37°C. This step builds up cell mass without consuming expensive isotopes.

  • Pellet the cells from the overnight culture by centrifugation and resuspend them in a small volume of M9 minimal medium (without isotopes) to wash away the rich media.

3. Main Culture Growth and Induction:

  • Use the washed starter culture to inoculate 1 L of the prepared ¹³C/¹⁵N- M9 minimal medium.

  • Grow the culture at the appropriate temperature (e.g., 37°C) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.[9]

  • Induce protein expression by adding the appropriate inducer (e.g., 1 mM final concentration of IPTG for T7 promoter systems).[11]

  • Reduce the temperature (e.g., 18-25°C) and continue culturing for several hours (typically 4-16 hours) to allow for protein expression and proper folding.[11]

4. Harvesting and Verification:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[12]

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Verification (Optional but Recommended): The level of isotope incorporation can be precisely quantified using mass spectrometry, which will show a clear mass shift corresponding to the number of ¹³C and ¹⁵N atoms incorporated.[7] An incorporation level of ~93% or higher is often achievable.[12]

Core Applications in Structural Biology

The ability to produce ¹³C and ¹⁵N labeled proteins unlocks a powerful suite of NMR experiments designed to systematically solve protein structures.

The Backbone Assignment Strategy

The cornerstone of protein NMR is the sequential assignment of backbone resonances. This is achieved using a panel of 3D triple-resonance experiments that create correlations between nuclei within a single amino acid residue (intra-residue) and between a residue and its preceding neighbor (inter-residue).[13] By linking these connections, researchers can "walk" along the protein backbone, assigning each resonance to a specific atom in the protein's sequence.

G cluster_Residue_i Residue i cluster_Residue_i_minus_1 Residue i-1 Ni ¹⁵N(i) CAi ¹³Cα(i) Ni->CAi HNi ¹H(i) HNi->Ni HNi->CAi HNCA (intra) CBi ¹³Cβ(i) HNi->CBi HNCACB (intra) CAi_1 ¹³Cα(i-1) HNi->CAi_1 COi_1 ¹³C'(i-1) HNi->COi_1 HNCO (inter) CBi_1 ¹³Cβ(i-1) HNi->CBi_1 HNCACB (inter) COi ¹³C'(i) CAi->COi CAi->CBi CAi_1->COi_1 CAi_1->CBi_1 COi_1->Ni Peptide Bond Ni_1 ¹⁵N(i-1) Ni_1->CAi_1

Caption: Triple-resonance experiments link amide protons (¹H) to backbone carbons of the same and preceding residue.

Key Experiments:

  • HNCO: Correlates the amide ¹H and ¹⁵N of residue 'i' with the carbonyl ¹³C of the preceding residue (i-1). This is a purely inter-residue connection.[13][14]

  • HNCA / HN(CO)CA: The HNCA experiment correlates the amide ¹H/¹⁵N of residue 'i' with the ¹³Cα of both its own residue (strong signal) and the preceding residue (weak signal).[6][14] The complementary HN(CO)CA shows only the correlation to the preceding ¹³Cα, helping to unambiguously identify the inter-residue link.[14]

  • HNCACB / CBCA(CO)NH: This pair of experiments functions similarly to the HNCA pair but extends the correlation to the ¹³Cβ atom.[6] The HNCACB correlates the amide of residue 'i' to the ¹³Cα and ¹³Cβ of both residue 'i' and 'i-1'. The CBCA(CO)NH correlates the amide of residue 'i' only to the ¹³Cα and ¹³Cβ of the preceding residue 'i-1'.[13] This information is particularly powerful as ¹³Cβ chemical shifts are highly characteristic of amino acid type, aiding in assignment.

G prep Prepare ¹³C, ¹⁵N Minimal Medium inoculate Inoculate with Overnight Culture prep->inoculate grow Grow to OD₆₀₀ ~0.8-1.0 inoculate->grow induce Induce Protein Expression (e.g., IPTG) grow->induce express Express Protein (e.g., 16 hrs @ 20°C) induce->express harvest Harvest Cells (Centrifugation) express->harvest lyse Cell Lysis harvest->lyse purify Purify Protein (e.g., Affinity Chromatography) lyse->purify nmr_sample Prepare NMR Sample (Buffer, D₂O) purify->nmr_sample

Caption: Workflow for producing a uniformly ¹³C/¹⁵N-labeled protein for NMR studies.

Beyond Uniform Labeling: Advanced Strategies

While uniform labeling is the workhorse of biomolecular NMR, several advanced strategies have been developed to tackle larger, more complex systems or to answer specific biological questions.

  • Selective Labeling: Only specific amino acid types are supplied in their ¹³C/¹⁵N labeled form. This simplifies complex spectra by only showing signals from the labeled residues, which is useful for probing active sites or interaction interfaces.[15]

  • Reverse Labeling: The protein is grown in a fully ¹³C/¹⁵N labeled medium, but one or more specific amino acid types are added in their unlabeled (¹²C/¹⁴N) form.[16] This results in "holes" in the spectrum, helping to confirm assignments.

  • Deuteration (²H Labeling): For very large proteins (>30 kDa), uniform ¹³C labeling can lead to broad signals due to rapid relaxation. Replacing non-exchangeable protons with deuterium (²H) slows these relaxation pathways, resulting in sharper signals and improved spectral quality. This is often done in combination with ¹³C and ¹⁵N labeling (triple-labeling).[15][17]

G unlabeled Unlabeled Protein (Natural Abundance) ¹²C (~99%), ¹⁴N (~99.6%) problem Problem: Low Natural Abundance of NMR-Active ¹³C and ¹⁵N unlabeled->problem leads to labeled Isotopically Labeled Protein (Enriched) ¹³C (>98%), ¹⁵N (>98%) outcome Outcome: Enables Multidimensional Heteronuclear NMR labeled->outcome allows for solution Solution: Biosynthetic Incorporation of Isotopes problem->solution solution->labeled produces

Caption: The logical basis for using isotope labeling to enable advanced biomolecular NMR.

Conclusion

The incorporation of ¹³C and ¹⁵N stable isotopes has revolutionized structural biology, transforming NMR from a technique limited to small proteins into a powerful tool for analyzing the structure, dynamics, and interactions of complex macromolecular systems. From the fundamental requirement of overcoming low natural abundance to enabling the sophisticated triple-resonance experiments that form the basis of modern resonance assignment, isotope labeling is an indispensable part of the structural biologist's toolkit. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and drug development professionals seeking to leverage the full power of NMR spectroscopy to address challenging biological questions.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of DNA Synthesized with DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of DNA is a powerful technique for quantitative analysis using mass spectrometry.[1][2] The incorporation of heavy isotopes, such as ¹³C and ¹⁵N, into DNA strands allows for their use as internal standards in complex biological matrices, enabling precise quantification of DNA, the study of DNA adducts, and investigation of DNA-protein interactions.[3][4] This application note provides a detailed protocol for the synthesis and subsequent mass spectrometry analysis of DNA oligonucleotides incorporating the isotopically labeled DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅.

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a modified phosphoramidite used in standard automated oligonucleotide synthesis.[5] The heavy isotope labeling provides a distinct mass shift, allowing for clear differentiation from its unlabeled counterpart in a mass spectrum. This is particularly useful for isotope dilution mass spectrometry, which is considered a gold standard for its accuracy and sensitivity in quantitative analysis.[3]

Product Specifications: DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

This phosphoramidite is a ¹³C and ¹⁵N labeled version of the standard DMT-dA(bz) Phosphoramidite used in DNA synthesis.

PropertyValue
Product Name DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅
Molecular Formula C₃₈¹³C₉H₅₂N₂¹⁵N₅O₇P
Molecular Weight 871.83 g/mol
CAS Number 2483830-15-3
Isotopic Label ¹³C₁₀, ¹⁵N₅

Quantitative Data Summary

The incorporation of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ results in a predictable mass shift in the resulting oligonucleotide. This table summarizes the key quantitative data for both the standard and the labeled deoxyadenosine (dA) monophosphate once incorporated into a DNA strand.

ParameterStandard dAMP¹³C₁₀,¹⁵N₅-dAMP
Monoisotopic Mass (unprotected) 313.08 Da328.08 Da
Mass Shift N/A+15.00 Da
Typical Coupling Efficiency >99%~98-99% (estimated)

Note: The coupling efficiency for modified phosphoramidites may be slightly lower than for standard phosphoramidites and may require optimization of coupling times.

Experimental Protocols

Oligonucleotide Synthesis

This protocol describes the automated solid-phase synthesis of an oligonucleotide containing a ¹³C₁₀,¹⁵N₅-labeled deoxyadenosine. The synthesis is based on standard phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (DMT-dG(iBu), DMT-dC(bz), DMT-T)

  • DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (e.g., Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

Protocol:

  • Preparation:

    • Dissolve the DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite vials and other reagents on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the labeled dA.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following four steps:

    • Step 1: Detritylation (Deblocking): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Step 2: Coupling: The labeled phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, it is recommended to extend the coupling time to 5-10 minutes to ensure high coupling efficiency, as modified phosphoramidites can have slower reaction kinetics.[6]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Final Detritylation: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer or left on for purification purposes ("DMT-on" purification).

  • Cleavage and Deprotection:

    • The synthesized oligonucleotide is cleaved from the CPG solid support.

    • The protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases (benzoyl and isobutyryl) are removed by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • The resulting crude oligonucleotide solution is then dried down.

Sample Preparation for Mass Spectrometry

Materials:

  • Crude deprotected oligonucleotide

  • Nuclease-free water

  • Ammonium acetate or a suitable buffer for desalting

  • C18 desalting spin columns or cartridges

  • Microcentrifuge

Protocol:

  • Resuspend: Resuspend the dried crude oligonucleotide in nuclease-free water.

  • Desalting: It is crucial to remove residual salts from the synthesis and deprotection steps, as they can interfere with mass spectrometry analysis by forming adducts.

    • Equilibrate a C18 desalting column according to the manufacturer's protocol.

    • Load the oligonucleotide sample onto the column.

    • Wash the column with a low organic phase buffer (e.g., 2% acetonitrile in 100 mM ammonium acetate) to remove salts.

    • Elute the desalted oligonucleotide with a higher organic phase buffer (e.g., 50% acetonitrile in water).

  • Quantification: Determine the concentration of the desalted oligonucleotide using UV-Vis spectrophotometry at 260 nm.

  • Dilution: Dilute the oligonucleotide to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µM in a mobile phase-compatible solvent.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7 µm particle size).

  • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: 20% Mobile Phase A in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the oligonucleotide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60°C.

MS Parameters:

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Scan Range: A wide m/z range to encompass the expected charge states of the oligonucleotide (e.g., 500-2500 m/z).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

Data Analysis: The raw mass spectrum will show a distribution of multiply charged ions. The molecular weight of the oligonucleotide is determined by deconvolution of this charge state distribution.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis start_synthesis Start Synthesis detritylation Detritylation start_synthesis->detritylation coupling Coupling with ¹³C₁₀,¹⁵N₅-dA Phosphoramidite detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->detritylation Repeat for next cycle cleavage Cleavage & Deprotection oxidation->cleavage Final Cycle end_synthesis Synthesized Oligonucleotide cleavage->end_synthesis

Caption: Automated solid-phase synthesis cycle for incorporating the labeled phosphoramidite.

ms_analysis_workflow start_ms Synthesized & Purified Oligonucleotide lc_separation LC Separation (Reverse Phase) start_ms->lc_separation esi_ionization Electrospray Ionization (Negative Mode) lc_separation->esi_ionization ms_detection Mass Detection (High Resolution MS) esi_ionization->ms_detection data_analysis Data Analysis (Deconvolution) ms_detection->data_analysis end_ms Molecular Weight Determination data_analysis->end_ms

Caption: Workflow for the LC-MS analysis of the synthesized oligonucleotide.

Expected Results

The primary result of the mass spectrometry analysis is the determination of the molecular weight of the synthesized oligonucleotide. The incorporation of one DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ will result in a mass increase of 15.00 Da compared to the corresponding unlabeled oligonucleotide.

For example, for a hypothetical 10-mer oligonucleotide with the sequence 5'-TTT TTA TTT T-3', the expected monoisotopic mass would be approximately 2995.9 Da. If the adenosine is labeled, the expected monoisotopic mass would be approximately 3010.9 Da.

The ESI-MS spectrum will show a series of peaks, each corresponding to the oligonucleotide with a different negative charge (e.g., [M-3H]³⁻, [M-4H]⁴⁻, [M-5H]⁵⁻). Deconvolution software is used to process this series of peaks to calculate the neutral molecular weight of the oligonucleotide. A successful synthesis will show a deconvoluted mass that matches the theoretical mass of the labeled oligonucleotide. The high resolution of the mass spectrometer should also allow for the clear separation of the isotopic peaks.

Conclusion

The use of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ in oligonucleotide synthesis provides a reliable method for producing isotopically labeled DNA. This enables highly accurate and sensitive quantification by mass spectrometry, making it an invaluable tool for a wide range of applications in research and drug development. The protocols outlined in this application note provide a robust framework for the successful synthesis and analysis of these labeled oligonucleotides.

References

Application Note & Protocol: Probing DNA Dynamics with Isotopic Labels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of DNA dynamics, including replication, repair, and metabolic turnover, is fundamental to understanding cellular health, disease progression, and the efficacy of therapeutic interventions. Isotopic labeling is a powerful technique that allows researchers to trace the fate of atoms within DNA molecules, providing a quantitative measure of these dynamic processes.[1][2] By introducing non-radioactive, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H, heavy hydrogen) into biological systems, newly synthesized DNA becomes "heavy" or isotopically enriched.[3] This mass difference enables the separation and analysis of the labeled DNA, offering profound insights into cellular activity.[4]

This application note details two primary protocols for studying DNA dynamics: DNA Stable Isotope Probing (DNA-SIP) , a cornerstone of microbial ecology for linking function to identity, and Heavy Water (²H₂O) Labeling , a robust method for quantifying cell proliferation rates in vivo and in vitro.[5][6] These methods provide invaluable tools for basic research and are increasingly applied in drug development for assessing the anti-proliferative effects of novel compounds and understanding drug mechanisms.

Principle of Isotopic Labeling in DNA

The foundation of these techniques rests on the semi-conservative replication of DNA.[7][8] When a cell divides, it uses precursors from its environment to synthesize new DNA strands. If these precursors (e.g., nucleotides, or the glucose and nitrogen sources used to build them) contain heavy isotopes, the resulting daughter DNA molecules will have a greater mass than the parent DNA.[9]

For example, in the classic Meselson-Stahl experiment, bacteria grown in a medium containing a heavy isotope of nitrogen (¹⁵N) incorporated it into their DNA.[7] When these bacteria were transferred to a medium with normal, lighter ¹⁴N, the first generation of offspring had hybrid DNA containing one heavy (¹⁵N) and one light (¹⁴N) strand. This ability to physically separate DNA based on its isotopic composition is the core principle enabling these powerful analytical workflows.

cluster_0 Generation 0 (¹⁵N Medium) cluster_1 Generation 1 (¹⁴N Medium) cluster_2 Generation 2 (¹⁴N Medium) G0 Parent DNA (¹⁵N / ¹⁵N) G1_1 Daughter DNA (¹⁵N / ¹⁴N) G0->G1_1 Replication 1 G1_2 Daughter DNA (¹⁵N / ¹⁴N) G0->G1_2 Replication 1 G2_1 Granddaughter DNA (¹⁵N / ¹⁴N) G1_1->G2_1 Replication 2 G2_2 Granddaughter DNA (¹⁴N / ¹⁴N) G1_1->G2_2 Replication 2 G2_3 Granddaughter DNA (¹⁵N / ¹⁴N) G1_2->G2_3 Replication 2 G2_4 Granddaughter DNA (¹⁴N / ¹⁴N) G1_2->G2_4 Replication 2

Caption: Semi-conservative replication with isotopic labels.

Key Methodologies and Protocols

The general workflow for any DNA isotopic labeling experiment involves introducing the label, allowing for incorporation, extracting the total DNA, separating the labeled fraction, and performing downstream analysis.

A 1. Isotopic Label Introduction (e.g., ¹³C-Substrate, ²H₂O) B 2. Incubation / In Vivo Labeling (Allow incorporation into DNA) A->B C 3. Sample Collection & Total DNA Extraction B->C D 4. Separation of Labeled DNA (e.g., Ultracentrifugation, GC/MS) C->D E 5. Analysis of Labeled Fraction (e.g., Sequencing, Mass Spectrometry) D->E

Caption: General workflow for isotopic labeling of DNA.

Methodology 1: DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique used primarily in microbial ecology to identify which microorganisms in a complex community are actively consuming a specific substrate.[10][11] By providing a substrate labeled with a heavy isotope (e.g., ¹³C-glucose), only the organisms that metabolize that substrate will incorporate the heavy isotope into their biomass, including their DNA.[12]

Applications:

  • Identifying active bacteria and fungi in soil, water, and host-associated microbiomes.[5][13]

  • Tracing carbon and nitrogen flow through microbial food webs.[10]

  • Linking specific metabolic functions to uncultivated microorganisms.[14]

cluster_input Inputs Input1 Environmental Sample (e.g., Soil, Water) Incubate 1. Sample Incubation (Labeled and Control) Input2 ¹³C-Labeled Substrate Input3 ¹²C-Control Substrate Extract 2. Total DNA Extraction Incubate->Extract Centrifuge 3. CsCl Density Gradient Ultracentrifugation Extract->Centrifuge Fractionate 4. Gradient Fractionation Centrifuge->Fractionate Precipitate 5. DNA Precipitation from Fractions Fractionate->Precipitate Analyze 6. Molecular Analysis Precipitate->Analyze Result Identify Active Organisms (e.g., 16S/18S Sequencing, Metagenomics) Analyze->Result

Caption: Detailed workflow for DNA Stable Isotope Probing (SIP).

Experimental Protocol: DNA-SIP

  • Sample Incubation:

    • Prepare two parallel microcosms with the environmental sample (e.g., soil, water, sediment).

    • To one, add the stable isotope-labeled substrate (e.g., ¹³C-glucose). To the other, add an equivalent amount of the unlabeled (¹²C) substrate as a control.[12]

    • Incubate under conditions that mimic the native environment (temperature, moisture, light) for a period sufficient for microbial growth and DNA replication.[12]

  • DNA Extraction:

    • At the end of the incubation, extract total genomic DNA from both the labeled and control samples using a standard, high-efficiency extraction kit or protocol.

  • Density Gradient Ultracentrifugation:

    • Prepare a Cesium Chloride (CsCl) solution with a specific density (e.g., 1.725 g/mL).[13]

    • Add a known amount of extracted DNA (e.g., 4 µg) to the CsCl solution in an ultracentrifuge tube.[13]

    • Centrifuge at high speed (e.g., 165,000 x g) for an extended period (e.g., 72 hours) at a controlled temperature (e.g., 18°C).[13] This process forms a density gradient, separating DNA molecules based on their buoyant density. "Heavy" (¹³C-labeled) DNA will migrate to a denser part of the gradient than "light" (¹²C) DNA.

  • Gradient Fractionation and DNA Recovery:

    • Carefully remove the ultracentrifuge tube. The separated DNA may be visible as bands if ethidium bromide was added.[12]

    • Puncture the bottom of the tube and slowly collect fractions (e.g., 12-16 fractions of equal volume).

    • Measure the density of each fraction using a refractometer.

    • Precipitate the DNA from each fraction (e.g., using polyethylene glycol and ethanol) and wash to remove CsCl.

  • Downstream Analysis:

    • Quantify the DNA in each fraction. A successful SIP experiment will show a shift in the DNA distribution towards heavier fractions in the ¹³C-labeled sample compared to the ¹²C-control.

    • Analyze the DNA from the "heavy" fractions using techniques like quantitative PCR (qPCR), 16S/18S rRNA gene amplicon sequencing, or shotgun metagenomics to identify the organisms that incorporated the label.[13]

Methodology 2: Heavy Water (²H₂O) Labeling

Heavy water labeling is a safe and robust method to measure the rate of cell proliferation in vivo and in vitro.[6][15] When ²H₂O is administered, the deuterium (²H) is incorporated into the deoxyribose component of purine deoxyribonucleotides during DNA synthesis.[16] The level of ²H enrichment in the DNA of a cell population is directly proportional to the fraction of newly synthesized cells.

Applications:

  • Drug Development: Quantifying the anti-proliferative effect of cancer therapies on tumors and healthy tissues.[6][17]

  • Immunology: Measuring the birth and death rates of immune cells during infection, vaccination, or immunodeficiency.[15]

  • Stem Cell Biology: Tracking the division and differentiation of stem and progenitor cells in various tissues.[16]

Label 1. ²H₂O Administration (In vivo bolus + maintenance or in vitro medium) Incorporate 2. Labeling Period (Hours to Weeks) Label->Incorporate Collect 3. Cell / Tissue Collection (e.g., Blood draw, Biopsy) Incorporate->Collect Extract 4. DNA Extraction & Hydrolysis (to deoxynucleosides) Collect->Extract Derivatize 5. Chemical Derivatization Extract->Derivatize Analyze 6. GC/MS Analysis (Measure ²H enrichment) Derivatize->Analyze Calculate 7. Calculate Fraction of New Cells (f) Analyze->Calculate

Caption: Workflow for Heavy Water (²H₂O) Labeling and Analysis.

Experimental Protocol: Heavy Water (²H₂O) Labeling

  • Labeling Administration:

    • In Vivo: Administer an initial priming dose of ²H₂O to the subject (animal or human) to rapidly achieve target body water enrichment, followed by providing drinking water with a lower percentage of ²H₂O for the duration of the study.[18] Body water enrichment is monitored via blood or urine samples.

    • In Vitro: Supplement the cell culture medium with a fixed percentage of ²H₂O.

  • Sample Collection:

    • At predetermined time points, collect the tissue or cell population of interest (e.g., blood for immune cells, tumor biopsy).[16]

    • Isolate the specific cell type if necessary (e.g., using fluorescence-activated cell sorting).

  • DNA Extraction and Preparation:

    • Extract total genomic DNA from the isolated cells.

    • Enzymatically hydrolyze the DNA to its constituent deoxyribonucleosides.

    • Isolate the purine deoxyribonucleotides, typically deoxyadenosine (dA), using HPLC.

  • Derivatization and GC/MS Analysis:

    • Chemically derivatize the purified dA to make it volatile for gas chromatography (e.g., to form pentafluorobenzyl triacetate derivatives).

    • Analyze the sample using Gas Chromatography/Pyrolysis/Isotope Ratio Mass Spectrometry (GC/P/IRMS) or standard Gas Chromatography/Mass Spectrometry (GC/MS).[15][16] The instrument measures the mass-to-charge ratio of the fragments, allowing for precise quantification of the excess deuterium incorporated.

  • Data Calculation:

    • The fraction of newly divided cells (f) in the population is calculated by comparing the measured deuterium enrichment in the sample's DNA to the precursor (body water) enrichment and an estimated maximal enrichment value derived from a rapidly turning-over cell population (like granulocytes).[18]

Quantitative Data Summary

The success of these protocols relies on careful control of experimental parameters. The tables below summarize key quantitative data for planning and executing these experiments.

Table 1: Comparison of Primary Isotopic Labeling Techniques for DNA Dynamics

FeatureDNA Stable Isotope Probing (DNA-SIP)Heavy Water (²H₂O) Labeling
Primary Isotope ¹³C, ¹⁵N[10]²H (Deuterium)[15]
Principle Separation of bulk DNA by density difference due to isotopic enrichment.[12]Quantifies new DNA synthesis by measuring ²H incorporation into deoxyribose.[16]
Typical Application Identifying active microbes in environmental/host samples.[5]Measuring cell proliferation rates in vivo or in vitro.[6]
Separation Method Isopycnic Ultracentrifugation (e.g., CsCl gradient).[11]Not required for bulk analysis. Cell sorting may be used.
Analytical Method Sequencing (16S, Metagenomics), qPCR.[13]Gas Chromatography/Mass Spectrometry (GC/MS).[15][17]
Advantages Links function to identity without cultivation; applicable to complex communities.[11]Safe for human use; highly quantitative for cell kinetics; reflects true proliferation.[15][18]
Limitations Labor-intensive; requires significant DNA; potential for cross-feeding artifacts.[19]Does not identify cells; requires specialized mass spectrometry; longer labeling for slow-turnover cells.[16]

Table 2: Typical Quantitative Parameters for DNA-SIP Experiments

ParameterTypical Value / RangeReference / Notes
DNA Input per Gradient 1 - 5 µg[13]
CsCl Initial Density 1.725 g/mL[13]
Gradient Buffer 0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA[13]
Ultracentrifugation Speed 160,000 - 180,000 x g[13]
Ultracentrifugation Time 48 - 72 hours[13]
Temperature 18 - 20 °C[13]
Number of Fractions 12 - 18[12]

Table 3: Typical Quantitative Parameters for In Vivo Heavy Water Labeling

ParameterTypical Value / RangeReference / Notes
Target Body Water Enrichment 1.5 - 2.5%[18] Achieved via priming and maintenance doses.
Labeling Duration 4 - 12 weeks[18] Dependent on the expected turnover rate of the cells of interest.
Sample Requirement >10⁷ cells (for GC/P/IRMS)[16] Smaller samples (~2,000 cells) possible with other GC/MS methods.[6][15]
Normalization Cell Type Monocytes or Granulocytes[18] Used to establish a reference for maximal label incorporation.
Detection Limit >0.002% atom percent excess ²H[16] Allows for measurement of very low proliferation rates.

Conclusion

Protocols utilizing isotopic labels provide a robust and versatile framework for the quantitative study of DNA dynamics. DNA-SIP offers an unparalleled method for dissecting the functional roles of microorganisms within complex ecosystems. Concurrently, heavy water labeling provides a highly accurate and clinically relevant means of measuring cell proliferation kinetics, making it an indispensable tool in drug development and the study of regenerative medicine. By carefully selecting the appropriate labeling strategy and analytical method, researchers can gain critical insights into the fundamental biological processes that govern life.

References

Application Notes and Protocols for G-quadruplex Studies Using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere stability, making them attractive targets for therapeutic intervention. The study of G4 structures and their interactions with potential ligands is crucial for the development of novel drugs. The use of isotopically labeled nucleotides, such as DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, provides a powerful tool for in-depth structural and dynamic analysis of G-quadruplexes, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the use of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ in G-quadruplex research.

Application Notes

The incorporation of ¹³C and ¹⁵N isotopes into the adenosine nucleobase allows for site-specific NMR studies, enabling the unambiguous assignment of signals in complex spectra and the detailed characterization of G-quadruplex structure, dynamics, and ligand binding.

Key Applications:

  • High-Resolution Structure Determination: Isotopic labeling is instrumental in resolving spectral overlap in NMR, facilitating the precise determination of the three-dimensional structure of G-quadruplexes.

  • Dynamics Studies: NMR relaxation experiments on labeled samples provide insights into the internal motions of the G-quadruplex, which are crucial for its biological function and ligand recognition.

  • Ligand Binding Site Mapping: Chemical shift perturbation mapping using ¹H-¹³C or ¹H-¹⁵N HSQC spectra can precisely identify the adenosine residues involved in the interaction with a ligand.

  • Thermodynamic and Kinetic Analysis: Isothermal Titration Calorimetry (ITC) and other biophysical techniques can be used in conjunction with labeled oligonucleotides to determine the thermodynamic and kinetic parameters of G-quadruplex formation and ligand binding.

Quantitative Data Presentation

The following tables provide examples of quantitative data that can be obtained from the experimental protocols described below. Please note that these are representative values, and specific results will vary depending on the G-quadruplex sequence, ligand, and experimental conditions.

Table 1: Representative NMR Chemical Shifts for ¹³C,¹⁵N-labeled Adenosine in a G-quadruplex

AtomChemical Shift (ppm)
A-H87.5 - 8.5
A-C8138 - 142
A-H27.0 - 8.0
A-C2152 - 156
A-N1220 - 230
A-N3205 - 215
A-N7225 - 235
A-N9165 - 175
A-N670 - 80

Table 2: Illustrative Thermodynamic Parameters of Ligand Binding to a G-quadruplex Determined by ITC

LigandStoichiometry (n)Binding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Ligand A1.85.5 x 10⁵-8.2-2.5
Ligand B1.13.0 x 10⁵-6.91.2
Ligand C2.01.2 x 10⁶-10.5-7.8

Table 3: Example Binding Affinity Constants (K_d) for Ligands to G-quadruplex DNA

G-quadruplex TargetLigandK_d (nM)Technique
c-MYC promoterTMPyP4150SPR
Human Telomere (22AG)BRACO-1950FRET
bcl-2 promoterPorphyrin Derivative250ITC

Experimental Protocols

Solid-Phase Synthesis of ¹³C,¹⁵N-labeled G-quadruplex Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a DNA oligonucleotide containing a ¹³C,¹⁵N-labeled adenosine using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard DNA phosphoramidites (DMT-dG(ibu)-CE, DMT-dC(ac)-CE, DMT-dT-CE)

  • DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Anhydrous Acetonitrile

Workflow:

Oligo_Synthesis_Workflow start Start Synthesis deblock Deblocking: Remove 5'-DMT group start->deblock coupling Coupling: Add DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ + Activator deblock->coupling capping Capping: Acetylate unreacted 5'-OH groups coupling->capping oxidation Oxidation: Oxidize phosphite to phosphate capping->oxidation repeat Repeat Cycle for Remaining Nucleotides oxidation->repeat repeat->deblock Next nucleotide cleavage Cleavage & Deprotection: Release from support and remove protecting groups repeat->cleavage Final nucleotide purification Purification: (e.g., HPLC) cleavage->purification end Characterization purification->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Synthesizer Setup: Load the DNA synthesizer with the required reagents and the CPG column. Program the desired oligonucleotide sequence, specifying the position for the incorporation of the labeled adenosine.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside with the deblocking solution.

    • Coupling: The DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 30-60 seconds is typically sufficient, but optimization may be required.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours. For oligonucleotides containing the benzoyl (bz) protecting group on adenosine, a standard deprotection with ammonium hydroxide is generally effective.[1]

  • Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Characterization: The purity and identity of the final product are confirmed by mass spectrometry.

NMR Spectroscopy of a ¹³C,¹⁵N-labeled G-quadruplex

This protocol describes the preparation of a G-quadruplex sample containing a ¹³C,¹⁵N-labeled adenosine and the acquisition of a 2D ¹H-¹⁵N HSQC spectrum.

Materials:

  • Lyophilized ¹³C,¹⁵N-labeled oligonucleotide

  • NMR buffer (e.g., 25 mM potassium phosphate, 100 mM KCl, pH 7.0)

  • 99.9% D₂O

  • NMR tube

Workflow:

NMR_Workflow start Start dissolve Dissolve Labeled Oligo in NMR Buffer start->dissolve anneal Anneal Oligo: Heat to 95°C, then slowly cool to form G4 dissolve->anneal transfer Transfer to NMR Tube anneal->transfer acquire Acquire NMR Spectra (e.g., 1D ¹H, 2D ¹H-¹⁵N HSQC) transfer->acquire process Process and Analyze Data acquire->process end End process->end

Caption: Workflow for NMR analysis of a G-quadruplex.

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 0.1-1.0 mM.[2]

    • To form the G-quadruplex structure, heat the sample to 95°C for 5-10 minutes and then allow it to cool slowly to room temperature over several hours.[2]

    • Add D₂O to a final concentration of 5-10% for the lock signal.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm the formation of the G-quadruplex, which is characterized by imino proton signals between 10 and 12 ppm.[2]

    • Set up and acquire a 2D ¹H-¹⁵N HSQC experiment to observe the correlations between the nitrogen atoms of the labeled adenosine and their directly attached protons. Typical parameters on a 600 MHz spectrometer might include:

      • Spectral widths: 14 ppm in the ¹H dimension and 40 ppm in the ¹⁵N dimension.

      • Number of scans: 16-64 per increment, depending on the sample concentration.

      • Relaxation delay: 1.5-2.0 seconds.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Analyze the ¹H-¹⁵N HSQC spectrum to identify the chemical shifts of the nitrogen atoms in the labeled adenosine. These shifts are sensitive to the local chemical environment and can be used to monitor structural changes upon ligand binding.

Isothermal Titration Calorimetry (ITC) for Ligand Binding Studies

This protocol describes the use of ITC to determine the thermodynamic parameters of a ligand binding to a G-quadruplex.[3]

Materials:

  • Isothermal Titration Calorimeter

  • Purified G-quadruplex solution (in ITC buffer)

  • Ligand solution (in the same ITC buffer)

  • ITC buffer (e.g., 25 mM potassium phosphate, 100 mM KCl, pH 7.0)

Workflow:

ITC_Workflow start Start prepare Prepare G4 and Ligand Solutions in Matched Buffer start->prepare load Load G4 into Sample Cell and Ligand into Syringe prepare->load equilibrate Equilibrate at Desired Temperature load->equilibrate titrate Perform Titration: Inject Ligand into G4 Solution equilibrate->titrate analyze Analyze Data: Fit to a Binding Model titrate->analyze end Obtain Thermodynamic Parameters analyze->end

Caption: Isothermal Titration Calorimetry experimental workflow.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the G-quadruplex at a concentration of 10-20 µM in the ITC buffer.

    • Prepare a solution of the ligand at a concentration 10-20 times higher than the G-quadruplex concentration in the exact same buffer.

    • Thoroughly degas both solutions to avoid air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the G-quadruplex solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the G-quadruplex solution, allowing the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[4][5]

Conclusion

The use of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ provides a robust method for the site-specific isotopic labeling of G-quadruplex-forming oligonucleotides. The detailed protocols provided herein for synthesis, NMR analysis, and ITC studies offer a comprehensive framework for researchers to investigate the structure, dynamics, and ligand-binding properties of G-quadruplexes with high precision. These studies are essential for advancing our understanding of the biological roles of G-quadruplexes and for the rational design of novel therapeutic agents targeting these important structures.

References

Application Notes and Protocols: 13C,15N Labeled DNA in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Understanding the interactions between small molecules and DNA is fundamental to the development of new therapeutics, particularly in oncology. These interactions can lead to the inhibition of DNA replication and transcription or the modulation of gene expression. To design effective and specific DNA-targeting drugs, it is crucial to obtain high-resolution structural and dynamic information about the drug-DNA complex. Isotopic labeling of DNA with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1][2] This approach allows researchers to overcome the spectral complexity of large biomolecules and precisely map binding interfaces, characterize conformational changes, and determine binding affinities.[3][4]

These application notes provide an overview of the use of ¹³C,¹⁵N labeled DNA in drug discovery, focusing on its application in NMR-based screening and structural analysis. Detailed protocols for the enzymatic synthesis of labeled DNA and for conducting NMR titration experiments are also provided.

Core Applications

The primary application of ¹³C,¹⁵N labeled DNA in drug discovery is to facilitate the study of drug-DNA interactions using heteronuclear NMR spectroscopy.[5] By labeling the DNA, signals from the DNA can be selectively observed without interference from the unlabeled drug molecule, enabling a detailed analysis of the binding event from the perspective of the target.

1. Structural Determination of Drug-DNA Complexes: Uniform or site-specific ¹³C and ¹⁵N labeling of DNA oligonucleotides significantly aids in the resonance assignment of DNA atoms in both the free and drug-bound states.[3] Techniques like 2D and 3D Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on labeled samples provide the necessary distance and dihedral angle restraints to determine the high-resolution 3D structure of the drug-DNA complex. This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design.

2. Binding Site Identification and Affinity Determination: NMR titration experiments are a powerful method for identifying the binding site of a drug on a DNA target.[6] By adding an unlabeled drug to a solution of ¹³C,¹⁵N-labeled DNA, changes in the chemical shifts of the DNA's nuclei can be monitored using HSQC spectra.[6][7] These changes, known as Chemical Shift Perturbations (CSPs), are typically largest for the nuclei at or near the binding interface.[6] By mapping these CSPs onto the DNA structure, the drug's binding site can be precisely identified. The magnitude of the chemical shift changes as a function of ligand concentration can also be used to determine the binding affinity (dissociation constant, K D).[8]

3. High-Throughput Screening (HTS) for DNA Binders: While more common for protein targets, NMR-based screening can be applied to identify small molecules that bind to a specific DNA sequence.[8][9] By monitoring the ¹H-¹⁵N or ¹H-¹³C HSQC spectrum of the labeled DNA, a library of compounds can be rapidly screened. Compounds that induce chemical shift changes are identified as "hits." This method is particularly useful for fragment-based drug discovery (FBDD), where low-affinity binding fragments are identified and then optimized into more potent leads.

Data Presentation

Quantitative data from NMR experiments is crucial for characterizing drug-DNA interactions. The following tables provide examples of how such data can be structured for clear interpretation.

Table 1: Example of ¹³C Chemical Shift Perturbations (CSPs) in a DNA Duplex Upon Netropsin Binding

This table summarizes the changes in ¹³C chemical shifts observed for specific atoms in an oligonucleotide duplex upon binding to the antibiotic drug netropsin. Large perturbations indicate that these atoms are in close proximity to the binding site or are part of a region undergoing a significant conformational change.[4]

Nucleotide & AtomFree DNA Chemical Shift (ppm)Bound DNA Chemical Shift (ppm)Chemical Shift Perturbation (Δδ, ppm)
Adenosine-4, Carbon 4150.12149.48-0.64
Thymidine-5, Carbon 2164.21165.57+1.36
Thymidine-5, Carbon 5111.89113.22+1.33
Thymidine-5, Carbon 6137.05137.99+0.94
Adenosine-6, Carbon 3'86.5084.85-1.65

Data is hypothetical and based on trends reported in the literature.[4]

Table 2: Comparison of Synthesis Methods for ¹³C,¹⁵N Labeled DNA

The choice of method for synthesizing labeled DNA depends on factors like the desired length of the oligonucleotide, the required yield, and cost considerations. Both enzymatic and chemical synthesis approaches have been developed.[10][11]

FeatureEnzymatic Synthesis (e.g., PCR-based)Chemical Synthesis (Phosphoramidite)
Principle DNA polymerase incorporates labeled dNTPs using a template.[11]Stepwise addition of labeled phosphoramidite building blocks on a solid support.[12]
Typical Yield High (e.g., ~80% incorporation of labeled dNTPs).[11]Generally lower for long sequences due to cumulative coupling inefficiencies.
Scalability Readily scalable for large-scale production.[13]Can be expensive for large quantities due to the high cost of labeled phosphoramidites.[12]
Sequence Length Well-suited for longer DNA sequences (>25 base pairs).[13]Practical for shorter oligonucleotides (<60 nucleotides).
Labeling Pattern Primarily uniform labeling.[10]Allows for both uniform and site-specific labeling.[12]
Purity Can produce highly pure, single-length products.[13]May require extensive purification to remove failed sequences, especially for longer DNA.[13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This protocol is based on PCR amplification using Taq DNA polymerase and uniformly labeled deoxynucleoside triphosphates (dNTPs).[10][11]

Materials:

  • ¹³C,¹⁵N-labeled dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Unlabeled DNA template (single-stranded or double-stranded)

  • Unlabeled forward and reverse primers

  • Taq DNA polymerase and corresponding reaction buffer

  • Thermocycler

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Equipment for denaturing polyacrylamide gel electrophoresis (PAGE)

  • UV source for shadowing

  • Gel extraction kit or crush-and-soak buffer

Methodology:

  • Reaction Setup: In a sterile PCR tube, assemble the reaction mixture on ice. For a typical 100 µL reaction:

    • 10 µL 10x Taq Polymerase Buffer

    • 8 µL of 2.5 mM ¹³C,¹⁵N-dNTP mix (final concentration 200 µM each)

    • 2 µL of 10 µM forward primer

    • 2 µL of 10 µM reverse primer

    • 10-100 ng of DNA template

    • 1-2 units of Taq DNA polymerase

    • Nuclease-free water to 100 µL

  • PCR Amplification: Place the tube in a thermocycler and run a standard PCR program. Optimize annealing temperature and extension time based on primer Tₘ and product length. A typical program:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Purification:

    • Ethanol Precipitation: Add 10 µL of 3 M Sodium Acetate and 250 µL of cold 100% ethanol to the PCR product. Mix and incubate at -20°C for at least 1 hour. Centrifuge at >12,000 x g for 30 minutes at 4°C. Discard the supernatant, wash the pellet with 70% ethanol, air dry briefly, and resuspend in an appropriate buffer.

    • PAGE Purification (for highest purity): Run the precipitated product on a denaturing polyacrylamide gel. Visualize the DNA band by UV shadowing. Excise the band and extract the DNA using a gel extraction kit or by the crush-and-soak method.

  • Quantification and Verification: Quantify the purified labeled DNA using UV-Vis spectrophotometry at 260 nm. Verify the integrity and purity of the product on an analytical gel or by mass spectrometry.

Protocol 2: Drug-DNA Binding Analysis using 2D ¹H-¹⁵N/¹³C HSQC NMR

This protocol describes a typical NMR titration experiment to map the binding site of a small molecule on a labeled DNA target.

Materials:

  • Purified, lyophilized ¹³C,¹⁵N-labeled DNA

  • NMR buffer (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5)

  • Unlabeled drug compound of interest, dissolved in a compatible solvent (e.g., DMSO-d₆) to a high stock concentration.

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve the labeled DNA in the NMR buffer to a final concentration of 100-500 µM. Transfer the solution to an NMR tube.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N or ¹H-¹³C HSQC spectrum of the free DNA. This will serve as the reference (0 drug equivalents). Optimize acquisition parameters to achieve good signal-to-noise.

  • Titration:

    • Prepare a stock solution of the unlabeled drug at a concentration at least 20-50 times that of the DNA to minimize dilution effects.

    • Add a small aliquot of the drug stock solution directly to the NMR tube to achieve the desired molar ratio (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 equivalents of drug to DNA).

    • Mix gently and allow the sample to equilibrate.

    • Acquire a 2D HSQC spectrum after each addition of the drug.

  • Data Processing and Analysis:

    • Process all spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).

    • Overlay the spectra from the different titration points.

    • Identify cross-peaks that shift or change intensity upon addition of the drug.

    • Calculate the weighted-average chemical shift perturbation (CSP) for each assigned backbone amide or base resonance using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N/C)² ] Where Δδ_H and Δδ_N/C are the changes in the proton and nitrogen/carbon chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges (e.g., α ≈ 0.15 for ¹⁵N, α ≈ 0.25 for ¹³C).

  • Binding Site Mapping: Map the calculated CSP values onto the 3D structure of the DNA. Residues with the largest CSPs are inferred to be at or near the binding interface.

Visualizations

Drug_Discovery_Workflow cluster_0 Step 1: Target Preparation cluster_1 Step 2: NMR Screening cluster_2 Step 3: Hit Validation & Optimization Synthesis Synthesis of ¹³C,¹⁵N Labeled DNA Purification Purification & Quality Control Synthesis->Purification NMR_Screen 2D HSQC NMR Titration Purification->NMR_Screen Data_Analysis CSP Analysis NMR_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Affinity Affinity Determination (KD) Hit_ID->Affinity Structure 3D Structure Determination Hit_ID->Structure SAR Structure-Activity Relationship (SAR) Affinity->SAR Structure->SAR

Caption: Workflow for drug discovery using ¹³C,¹⁵N labeled DNA.

Caption: Concept of Chemical Shift Perturbation (CSP) in NMR.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of labeled phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with labeled phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for standard and labeled phosphoramidites?

A1: Standard phosphoramidites typically achieve a coupling efficiency of over 99%.[1][2] However, for labeled or modified phosphoramidites, especially those with bulky fluorescent dyes, the efficiency can be lower. It is not unusual for a modified reagent to have a coupling efficiency as low as 90%.[3]

Q2: How does low coupling efficiency affect the final oligonucleotide product?

A2: Low coupling efficiency leads to a higher proportion of truncated sequences (n-1, n-2, etc.) in the final product.[1][4] This reduces the yield of the desired full-length oligonucleotide and can complicate purification.[5] Even a small decrease in average coupling efficiency can have a dramatic effect on the yield of long oligonucleotides.[6]

Q3: Can the type of fluorescent dye affect coupling efficiency?

A3: Yes, the size and steric hindrance of the fluorescent dye can significantly impact the coupling reaction. Bulky dyes can physically obstruct the 5'-hydroxyl group of the growing oligonucleotide chain, leading to lower coupling efficiency.[7]

Q4: Are there special considerations for deprotecting oligonucleotides with fluorescent labels?

A4: Many fluorescent dyes are sensitive to standard deprotection conditions (e.g., concentrated ammonium hydroxide at high temperatures).[3][7] Using milder deprotection methods, such as AMA (a mixture of ammonium hydroxide and aqueous methylamine), or specific protocols recommended by the dye manufacturer is crucial to prevent degradation of the label.[8]

Q5: How often should I replace my synthesis reagents?

A5: To ensure optimal coupling efficiency, it is recommended to use fresh phosphoramidites and activator solutions.[9] Phosphoramidites are sensitive to moisture and oxidation and should be stored under anhydrous conditions.[10] Activator solutions, especially those with limited solubility like 1H-Tetrazole, can precipitate over time, leading to inconsistent activation.[11]

Troubleshooting Guide

Low coupling efficiency of labeled phosphoramidites can be attributed to several factors. This guide provides a systematic approach to identifying and resolving the issue.

Problem: Low Coupling Efficiency Observed for a Labeled Phosphoramidite

Below is a troubleshooting workflow to diagnose and address the potential causes.

TroubleshootingWorkflow start Low Coupling Efficiency with Labeled Phosphoramidite reagent_quality 1. Check Reagent Quality start->reagent_quality Start Here moisture Moisture in Solvents/Reagents? reagent_quality->moisture synthesis_protocol 2. Review Synthesis Protocol coupling_time Insufficient Coupling Time? synthesis_protocol->coupling_time amidite_specific 3. Address Amidite-Specific Issues steric_hindrance Bulky Label (Steric Hindrance)? amidite_specific->steric_hindrance solution Problem Resolved amidite_degradation Phosphoramidite Degradation? moisture->amidite_degradation No use_anhydrous Action: Use fresh, anhydrous acetonitrile (<20 ppm water). Dry reagents with molecular sieves. moisture->use_anhydrous Yes activator_issue Activator Issue? amidite_degradation->activator_issue No fresh_amidite Action: Use a fresh vial of labeled phosphoramidite. Verify quality via LC-MS or 31P NMR. amidite_degradation->fresh_amidite Yes activator_issue->synthesis_protocol No fresh_activator Action: Prepare fresh activator solution. Consider an alternative activator for bulky amidites (e.g., DCI, ETT). activator_issue->fresh_activator Yes use_anhydrous->amidite_degradation fresh_amidite->activator_issue fresh_activator->synthesis_protocol concentration Suboptimal Concentration? coupling_time->concentration No increase_time Action: Increase coupling time. (e.g., 5-15 minutes for modified amidites). coupling_time->increase_time Yes concentration->amidite_specific No increase_conc Action: Increase phosphoramidite concentration (e.g., to 0.1 M). concentration->increase_conc Yes increase_time->concentration increase_conc->amidite_specific steric_hindrance->solution No, consult manufacturer double_coupling Action: Implement a double or triple coupling protocol. steric_hindrance->double_coupling Yes double_coupling->solution

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

Table 1: Comparison of Common Activators in Oligonucleotide Synthesis

ActivatorpKaRecommended UseAdvantagesDisadvantages
1H-Tetrazole 4.8[12]Standard DNA synthesisWell-established, cost-effective.Limited solubility in acetonitrile, less effective for sterically hindered amidites.[11]
5-Ethylthio-1H-tetrazole (ETT) 4.3[13]RNA synthesis, sterically hindered amiditesMore acidic and reactive than 1H-Tetrazole, better solubility.[11][13]More expensive than 1H-Tetrazole.
4,5-Dicyanoimidazole (DCI) 5.2[12]Long oligos, large-scale synthesis, sterically hindered amiditesHighly soluble in acetonitrile, less acidic (reduces risk of detritylation), highly nucleophilic.[11][12][14]Can be more expensive.
5-Benzylthio-1H-tetrazole (BTT) 4.1[13]RNA synthesisMore acidic than 1H-Tetrazole, improving reaction rates.[11]Higher cost.

Table 2: Impact of Coupling Time and Multiple Couplings on Efficiency

ParameterConditionExpected OutcomeRationale
Coupling Time Standard (e.g., 2-3 min)May be insufficient for bulky labeled amidites.Sterically hindered phosphoramidites require more time to react with the 5'-hydroxyl group.[15]
Extended (e.g., 8-15 min)Improved coupling efficiency for labeled amidites.[7][16]Provides sufficient time for the sterically hindered reaction to proceed to completion.
Number of Couplings Single CouplingMay result in low yield if efficiency is suboptimal (e.g., 90%).A single reaction may not be sufficient to drive the coupling to completion for less reactive amidites.
Double CouplingSignificantly increases the overall coupling yield (e.g., a 90% efficient coupling becomes 99% after a second coupling).[7]The second exposure to fresh phosphoramidite and activator allows unreacted 5'-hydroxyl groups to couple.[7][17]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To reduce the water content in acetonitrile to an acceptable level for oligonucleotide synthesis (<20 ppm).[18]

Materials:

  • Acetonitrile (HPLC grade)

  • 3Å molecular sieves (activated)

  • Anhydrous, sealed solvent bottle with a septum

  • Argon or nitrogen gas line

Procedure:

  • Activate the 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours. Allow them to cool to room temperature in a desiccator.

  • Under a stream of argon or nitrogen, add a layer of the activated molecular sieves to the bottom of the anhydrous solvent bottle.

  • Carefully transfer the acetonitrile into the bottle containing the molecular sieves.

  • Seal the bottle with the septum cap.

  • Allow the acetonitrile to stand over the molecular sieves for at least 12 hours before use to ensure thorough drying.[7]

  • When withdrawing solvent, use a dry syringe and needle, and maintain a positive pressure of inert gas in the bottle to prevent the ingress of atmospheric moisture.

Protocol 2: Double Coupling for Labeled Phosphoramidites

Objective: To improve the coupling efficiency of sterically hindered or less reactive labeled phosphoramidites.

Procedure: This protocol is typically implemented by modifying the synthesis cycle on an automated DNA synthesizer. The general steps are as follows:

  • First Coupling: The synthesizer performs the standard coupling step, delivering the labeled phosphoramidite and activator to the synthesis column.

  • Intermediate Step: After the first coupling, instead of proceeding directly to capping, the synthesizer protocol is modified. Options include:

    • Wash Step: A thorough wash with anhydrous acetonitrile to remove the byproducts of the first coupling reaction. This is followed by a second delivery of the phosphoramidite and activator.[17]

    • Oxidation and Wash: Some protocols introduce an oxidation step after the first coupling, followed by a wash, before the second coupling.[17]

  • Second Coupling: The synthesizer delivers a second aliquot of the same labeled phosphoramidite and activator to the column for the same programmed coupling time.

  • Capping and Oxidation: After the second coupling step, the synthesis cycle proceeds as normal with the capping and oxidation steps.

DoubleCoupling cluster_cycle1 First Coupling Cycle cluster_cycle2 Second Coupling Cycle deblock1 Deblocking couple1 First Coupling (Labeled Amidite + Activator) deblock1->couple1 wash1 Intermediate Wash (Acetonitrile) couple1->wash1 couple2 Second Coupling (Labeled Amidite + Activator) wash1->couple2 cap_oxidize Capping & Oxidation couple2->cap_oxidize next_cycle Proceed to Next Monomer cap_oxidize->next_cycle

Caption: Double coupling experimental workflow.

References

Optimizing solid-phase synthesis with DMT-dA(bz) Phosphoramidite-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ in solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and what are its primary applications?

A1: DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled building block used for the chemical synthesis of DNA oligonucleotides.[1][2] The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the benzoyl (Bz) group protects the exocyclic amine of adenine, and the phosphoramidite moiety at the 3' position enables sequential addition to a growing DNA chain.[3] The incorporation of ten ¹³C and five ¹⁵N atoms provides a significant mass shift, making it an invaluable tool for applications requiring precise quantification or structural analysis, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study nucleic acid structure, dynamics, and interactions without the spectral crowding seen with uniformly labeled samples.[4]

  • Mass Spectrometry (MS): As an internal standard for highly accurate quantification of oligonucleotides in complex biological matrices.[5]

Q2: How should the DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ be handled and stored?

A2: Phosphoramidites are sensitive to moisture and oxidation.[6][7] Proper handling is critical to maintain their reactivity.

  • Storage: Store the solid reagent in a desiccator at 2-8°C under an inert atmosphere (e.g., argon).[8][9]

  • Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation. Use anhydrous solvents (acetonitrile is common, with <30 ppm water) for dissolution.[10][11] Solutions of the phosphoramidite in anhydrous acetonitrile are generally stable for 2-3 days when stored under inert gas.[8]

Q3: Does the isotopic labeling affect the chemical reactivity or coupling efficiency compared to the unlabeled version?

A3: The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical properties of the molecule. The reactivity and coupling efficiency are expected to be nearly identical to that of standard, unlabeled DMT-dA(bz) phosphoramidite. Therefore, standard synthesis protocols can be used without modification. Any troubleshooting strategies applicable to standard phosphoramidites will also apply to this labeled version.

Troubleshooting Guide

Problem: Low Coupling Efficiency

Low coupling efficiency is one of the most common issues in solid-phase synthesis. It leads to a higher proportion of failure sequences (especially n-1 deletions) and dramatically reduces the overall yield of the full-length oligonucleotide.[12][13]

Q: My trityl monitor shows a low coupling yield after the DMT-dA(bz)-¹³C₁₀,¹⁵N₅ step. What are the possible causes and solutions?

A: Several factors can contribute to poor coupling. A systematic check is recommended.

  • Cause 1: Reagent Degradation due to Water. Phosphoramidites are highly susceptible to hydrolysis.[6][11] Water in the acetonitrile, on the solid support, or introduced from the inert gas line will deactivate the phosphoramidite.

    • Solution: Use fresh, high-quality, anhydrous acetonitrile (<30 ppm water). Ensure your inert gas (argon) is passed through a drying trap. If you suspect water contamination in your dissolved amidite, add activated 3 Å molecular sieves to the solution and allow it to stand overnight before use.[10]

  • Cause 2: Inefficient Activation. The phosphoramidite must be activated by a weak acid, such as 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI), to react with the 5'-hydroxyl group.[14][15]

    • Solution: Ensure your activator solution is fresh and at the correct concentration (typically 0.25 M to 0.5 M). Some activators, like 1H-Tetrazole, have limited solubility in acetonitrile and can precipitate if the temperature fluctuates.[16] DCI is a highly effective activator that can increase coupling speed.[17]

  • Cause 3: Insufficient Coupling Time or Reagent Excess. While standard DNA phosphoramidites couple rapidly (typically <1 minute), insufficient time or a low molar excess of the reagent can lead to incomplete reactions.[18]

    • Solution: For a valuable labeled reagent, you can start with a standard coupling time of 30-60 seconds and a 5-fold molar excess.[8] If coupling is low, consider increasing the coupling time to 2-5 minutes or performing a "double coupling," where the coupling step is repeated before the capping step.[10]

Problem: Low Overall Synthesis Yield

The overall yield of a long oligonucleotide is a product of the stepwise efficiency of each coupling cycle. Even a small decrease in efficiency has a profound cumulative effect.

Q: The final yield of my purified oligonucleotide is much lower than expected. What went wrong?

A: Low overall yield is often a result of compounding minor issues throughout the synthesis.

  • Cause 1: Suboptimal Average Coupling Efficiency. As shown in the table below, a small drop in average stepwise yield from 99.5% to 98.5% can cut the final yield of a 50-mer oligonucleotide by more than half.

    • Solution: Optimize all parameters affecting coupling efficiency as described above. Routinely monitor the trityl release after each cycle to ensure consistently high yields.[19]

  • Cause 2: Ineffective Capping. The capping step, which acetylates any unreacted 5'-hydroxyl groups, is crucial for preventing the formation of deletion sequences.[3][13] If capping is inefficient, these failure sequences continue to elongate, making purification of the full-length product difficult.

    • Solution: Use fresh capping reagents (Acetic Anhydride and N-Methylimidazole). Ensure that the delivery lines are not blocked and that the reagents are mixed correctly before being delivered to the synthesis column.

  • Cause 3: Physical Limitations of the Solid Support. For longer oligonucleotides (>40 bases), the pores of the solid support (e.g., Controlled Pore Glass - CPG) can become blocked by the growing chains, hindering reagent diffusion and reducing yields.

    • Solution: For synthesizing long oligonucleotides, use a solid support with a larger pore size (e.g., 1000 Å instead of 500 Å).[20]

Impact of Stepwise Coupling Efficiency on Overall Yield
Oligo Length (bases) 98.0% Efficiency 98.5% Efficiency 99.0% Efficiency 99.5% Efficiency
20-mer66.8%74.5%81.8%90.5%
40-mer44.6%55.5%66.9%81.9%
60-mer29.8%41.3%54.7%74.0%
80-mer19.9%30.7%44.8%66.9%
100-mer13.3%22.8%36.6%60.5%
Theoretical yield of full-length product based on average stepwise coupling efficiency. Data adapted from synthesis principles.[13][21]
Problem: Issues During Cleavage and Deprotection

Q: After synthesis and deprotection, my analysis shows incomplete removal of the benzoyl (Bz) protecting group. How can I ensure complete deprotection?

A: The N⁶-benzoyl group on adenosine is relatively stable and requires specific conditions for complete removal.[22][23] Incomplete deprotection will result in a modified oligonucleotide with altered properties.

  • Cause 1: Insufficient Deprotection Time or Temperature. Standard deprotection conditions may not be sufficient for complete removal of the Bz group.

    • Solution: Use concentrated aqueous ammonia and ensure adequate time and temperature. See the table below for recommended conditions. Using a mixture of aqueous ammonia and aqueous methylamine (AMA) can sometimes accelerate deprotection, but be aware it may not be compatible with all modifications.[24]

Deprotection Conditions for Benzoyl (Bz) Group
Reagent Temperature Time
Concentrated Ammonium HydroxideRoom Temperature (~25°C)24 hours
Concentrated Ammonium Hydroxide55°C8 hours
AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C10-15 minutes
These conditions are for cleavage from the support and removal of standard base protecting groups.[9]
  • Cause 2: Side Reactions. Under the strongly basic conditions of deprotection, acrylonitrile (a byproduct of cyanoethyl group removal) can sometimes form adducts with the nucleobases.[19]

    • Solution: Ensure thorough washing of the support after synthesis. If adducts are a persistent issue, alternative deprotection strategies or different phosphate protecting groups may be necessary.

Experimental Protocols & Visualizations

Protocol 1: Standard Solid-Phase Synthesis Cycle

This protocol outlines the four main steps for adding one nucleotide. The DMT-dA(bz)-¹³C₁₀,¹⁵N₅ phosphoramidite is introduced during the Coupling step.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Purpose: Removes the acid-labile 5'-DMT protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl for the coupling reaction. The orange color of the cleaved DMT cation is monitored to determine coupling efficiency from the previous cycle.[19]

    • Procedure: Flow the TCA solution through the synthesis column for approximately 50-60 seconds, followed by a thorough wash with anhydrous acetonitrile to remove all traces of acid.

  • Coupling:

    • Reagents: 0.1 M solution of DMT-dA(bz)-¹³C₁₀,¹⁵N₅ phosphoramidite in anhydrous acetonitrile and a 0.25 M solution of an activator (e.g., ETT or DCI) in anhydrous acetonitrile.

    • Purpose: Forms the phosphite triester linkage between the 5'-hydroxyl of the support-bound chain and the incoming phosphoramidite.[3]

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for 30-120 seconds.

  • Capping:

    • Reagents: Capping A (Acetic Anhydride/THF/Pyridine) and Capping B (N-Methylimidazole/THF).

    • Purpose: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step by acetylating them. This prevents the formation of n-1 deletion sequences.[13][19]

    • Procedure: Mix and deliver the capping reagents to the column and allow the reaction to proceed for approximately 30 seconds.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Purpose: Converts the unstable phosphite triester (P(III)) linkage into a more stable phosphate triester (P(V)).[8][19]

    • Procedure: Flow the iodine solution through the column for approximately 30 seconds, followed by a wash with acetonitrile. The cycle is now complete and ready for the next deblocking step.

Phosphoramidite Synthesis Cycle Standard Solid-Phase Synthesis Cycle cluster_cycle Deblocking 1. Deblocking (Removes 5'-DMT) Coupling 2. Coupling (Adds Labeled Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocks Failures) Coupling->Capping New Base Added Oxidation 4. Oxidation (Stabilizes Linkage) Capping->Oxidation Failures Blocked Oxidation->end_cycle Stable P(V) Linkage start->Deblocking end_cycle->Deblocking Start Next Cycle

Standard Phosphoramidite Synthesis Cycle
Protocol 2: Oligonucleotide Cleavage and Deprotection

This protocol is performed after the full oligonucleotide sequence has been assembled.

  • Support Preparation:

    • After the final synthesis cycle (with DMT group either on or off, depending on purification strategy), wash the solid support thoroughly with acetonitrile and dry completely with a stream of argon.

    • Transfer the dried support material to a 2 mL screw-cap vial.

  • Cleavage and Deprotection:

    • Reagent: Concentrated Ammonium Hydroxide (~30%).

    • Purpose: This single step performs two actions: (1) It cleaves the succinyl linker, releasing the oligonucleotide from the solid support. (2) It removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl (Bz) group from the adenine base.

    • Procedure:

      • Add 1-2 mL of concentrated ammonium hydroxide to the vial containing the support.

      • Seal the vial tightly. Ensure the cap is rated for heating.

      • Heat the vial in a heating block at 55°C for 8-12 hours. (Alternatively, let it stand at room temperature for 24 hours).[9]

      • Allow the vial to cool completely to room temperature before opening.

      • Carefully transfer the ammonia solution containing the crude oligonucleotide to a new tube. Wash the support with 0.5 mL of water and combine the solutions.

      • Dry the solution using a centrifugal vacuum evaporator.

      • Resuspend the resulting crude oligonucleotide pellet in sterile water for analysis and purification (e.g., by HPLC or PAGE).

Troubleshooting Low Coupling Efficiency Troubleshooting Workflow: Low Coupling Efficiency start Low Coupling Efficiency Detected via Trityl cause1 Check Reagents & Solvents start->cause1 cause2 Review Activator Parameters start->cause2 cause3 Optimize Reaction Conditions start->cause3 sol1a Is Phosphoramidite solution fresh? Test Purity via ³¹P-NMR. cause1->sol1a Amidite Quality sol1b Is Acetonitrile anhydrous? Use fresh DNA synthesis grade solvent. cause1->sol1b Moisture sol2a Is Activator solution fresh? Prepare new solution if >1 week old. cause2->sol2a Age/Purity sol2b Is Activator concentration correct? (e.g., 0.25M ETT) cause2->sol2b Concentration sol3a Increase coupling time (e.g., from 60s to 180s). cause3->sol3a Time sol3b Perform a 'Double Coupling' step for the labeled amidite. cause3->sol3b Stoichiometry sol1c Dry amidite solution with 3Å molecular sieves. sol1b->sol1c end Re-run Synthesis and Monitor Trityl sol1c->end sol2b->end sol3b->end

Troubleshooting Workflow for Low Coupling Efficiency

Deprotection Pathway Post-Synthesis Cleavage and Deprotection Pathway start Synthesized Oligonucleotide (Fully Protected on Solid Support) process Treat with Concentrated Ammonium Hydroxide (55°C, 8 hours) start->process cleavage 1. Cleavage from Solid Support (Succinyl linker hydrolyzed) process->cleavage deprotection_p 2. Phosphate Deprotection (Cyanoethyl groups removed) process->deprotection_p deprotection_b 3. Base Deprotection (Benzoyl groups removed from Adenine) process->deprotection_b end_product Crude Oligonucleotide (Ready for Purification) deprotection_p->end_product

Post-Synthesis Cleavage and Deprotection Pathway

References

Technical Support Center: ¹³C,¹⁵N-Labeled Phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of ¹³C,¹⁵N-labeled phosphoramidites. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and efficacy of your isotopically labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is phosphoramidite hydrolysis and why is it a concern for my ¹³C,¹⁵N-labeled reagents?

A1: Phosphoramidite hydrolysis is a chemical degradation process where the phosphoramidite molecule reacts with water. This reaction cleaves the phosphorus-nitrogen bond, rendering the phosphoramidite inactive for oligonucleotide synthesis. For expensive and crucial ¹³C,¹⁵N-labeled phosphoramidites, hydrolysis leads to a loss of valuable material, reduced coupling efficiency in oligonucleotide synthesis, and potential impurities in the final product, which can compromise experimental results, particularly in sensitive applications like NMR spectroscopy.

Q2: How can I visually identify if my phosphoramidite has hydrolyzed?

A2: While visual inspection is not a definitive method, there are some indicators of potential degradation. ¹³C,¹⁵N-labeled phosphoramidites are typically white to off-white powders or colorless oils. Any significant color change, clumping, or the appearance of a glassy or syrupy consistency in powdered products can suggest moisture contamination and potential hydrolysis. However, analytical methods such as HPLC or ³¹P NMR are required for a conclusive assessment.

Q3: What are the primary factors that contribute to phosphoramidite hydrolysis?

A3: The primary culprit for phosphoramidite hydrolysis is exposure to moisture. Even trace amounts of water in solvents, particularly acetonitrile, or from ambient air can initiate the degradation process.[1] Acidic conditions can also catalyze hydrolysis.[2] The inherent stability of the nucleoside base itself is also a factor, with deoxyguanosine (dG) phosphoramidites being notably more susceptible to hydrolysis compared to dA, dC, and T phosphoramidites.[1][2]

Q4: How should I properly store my ¹³C,¹⁵N-labeled phosphoramidites to prevent hydrolysis?

A4: To minimize hydrolysis, ¹³C,¹⁵N-labeled phosphoramidites should be stored under stringent anhydrous and inert conditions. It is recommended to store them as a dry powder at -20°C in a desiccator with a high-quality desiccant.[3] The container should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, flushing the container with a dry, inert gas like argon before sealing is a best practice.

Q5: I need to dissolve my labeled phosphoramidite for use on a synthesizer. What precautions should I take?

A5: When preparing a phosphoramidite solution, it is critical to use anhydrous acetonitrile with a water content of less than 30 ppm. Use a dry, clean syringe to transfer the solvent. To further ensure the absence of moisture, you can add activated 3Å molecular sieves to the phosphoramidite solution and allow it to stand for a few hours before use.[4] It is advisable to prepare fresh solutions for each synthesis run and to not store phosphoramidites in solution for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of ¹³C,¹⁵N-labeled phosphoramidites.

Problem Possible Cause Recommended Solution
Low coupling efficiency during oligonucleotide synthesis Hydrolysis of the phosphoramidite due to moisture contamination.1. Use fresh, anhydrous acetonitrile (<30 ppm water) for dissolution. 2. Add activated 3Å molecular sieves to the phosphoramidite solution.[4] 3. Ensure all glassware and synthesizer lines are thoroughly dried. 4. Prepare fresh phosphoramidite solutions for each synthesis.
Appearance of unexpected peaks in Mass Spectrometry analysis of the final oligonucleotide Presence of H-phosphonate impurities resulting from phosphoramidite hydrolysis.1. Review handling and storage procedures to identify potential moisture exposure points. 2. Purify the phosphoramidite solution by passing it through a short column of activated molecular sieves immediately before use. 3. Optimize purification methods for the final oligonucleotide to remove truncated sequences.
Reduced signal intensity in NMR spectra Lower than expected incorporation of the ¹³C,¹⁵N-labeled nucleotide due to degraded phosphoramidite.1. Perform a quality control check on the phosphoramidite using HPLC or ³¹P NMR before synthesis. 2. Increase the coupling time for the labeled phosphoramidite during synthesis to compensate for any minor degradation.
Solid phosphoramidite appears clumpy or discolored Moisture absorption from the atmosphere.1. Discard the reagent as it is likely significantly hydrolyzed. 2. In the future, ensure the container is tightly sealed and stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

Data Summary

Stability of Deoxyribonucleoside Phosphoramidites in Solution

The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites when stored in acetonitrile under an inert atmosphere for five weeks. This data highlights the varying stability of different phosphoramidites and underscores the importance of proper handling, especially for the more labile dG phosphoramidite.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
dT 2%
dC(bz) 2%
dA(bz) 6%
dG(ib) 39%

Data sourced from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[2]

Experimental Protocols

Protocol for Assessing Phosphoramidite Stability by HPLC-MS

This protocol outlines a general method for monitoring the hydrolysis of ¹³C,¹⁵N-labeled phosphoramidites over time.

1. Sample Preparation:

  • Prepare a stock solution of the ¹³C,¹⁵N-labeled phosphoramidite in anhydrous acetonitrile at a concentration of 0.1 M.

  • For a time-course study, dispense aliquots of the stock solution into several clean, dry vials.

  • Store the vials under an inert atmosphere at the desired temperature (e.g., room temperature or on the synthesizer).

2. HPLC-MS Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one of the vials.

  • Dilute the aliquot with anhydrous acetonitrile to a suitable concentration for HPLC-MS analysis (e.g., 10 µM).

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Use a gradient elution with mobile phases such as acetonitrile and an aqueous buffer (e.g., triethylammonium acetate).

  • Monitor the eluent using both UV detection (at a wavelength appropriate for the nucleobase) and mass spectrometry.

3. Data Analysis:

  • Identify the peak corresponding to the intact phosphoramidite and any peaks corresponding to hydrolysis products (e.g., H-phosphonate).

  • Integrate the peak areas to determine the relative percentage of the intact phosphoramidite at each time point.

  • Plot the percentage of intact phosphoramidite versus time to determine the rate of hydrolysis.

Protocol for Preparing Anhydrous Acetonitrile

Maintaining anhydrous conditions is paramount. This protocol describes the preparation of anhydrous acetonitrile for dissolving phosphoramidites.

1. Materials:

  • HPLC-grade acetonitrile

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Activated 3Å molecular sieves

  • Dry, inert gas (e.g., argon or nitrogen)

2. Procedure:

  • Pre-drying: Add calcium hydride to the acetonitrile (approximately 10 g/L) and stir the suspension under an inert atmosphere for at least 4 hours.

  • Distillation: Carefully distill the acetonitrile from the calcium hydride under a dry, inert atmosphere. Discard the first and last 10% of the distillate.

  • Storage: Collect the distilled acetonitrile in a dry flask containing freshly activated 3Å molecular sieves. The flask should be equipped with a septum or a valve to allow for the removal of solvent without introducing atmospheric moisture.

  • Verification: The water content of the dried acetonitrile should be verified using Karl Fischer titration to be <30 ppm.

Visualizations

Hydrolysis_Pathway Phosphoramidite ¹³C,¹⁵N-Labeled Phosphoramidite H_Phosphonate H-Phosphonate Intermediate Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O (Moisture) Water->H_Phosphonate Inactive_Product Inactive Hydrolyzed Product H_Phosphonate->Inactive_Product Further Degradation

Caption: The hydrolysis pathway of a phosphoramidite in the presence of water.

Experimental_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_synthesis Oligonucleotide Synthesis cluster_qc Quality Control Storage Store ¹³C,¹⁵N-Phosphoramidite (-20°C, Anhydrous, Inert Gas) Dissolve Dissolve in Anhydrous Acetonitrile (<30 ppm H₂O) Storage->Dissolve QC Monitor Purity by HPLC or ³¹P NMR Storage->QC Periodic Check Sieves Add Activated 3Å Molecular Sieves Dissolve->Sieves Synthesizer Use Immediately in Automated Synthesizer Sieves->Synthesizer Synthesizer->QC Post-Synthesis

Caption: Recommended workflow for handling ¹³C,¹⁵N-labeled phosphoramidites.

References

Technical Support Center: Optimizing Yield of Custom 13C,15N-Labeled DNA Sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of custom 13C,15N-labeled DNA sequences.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of 13C,15N-labeled DNA synthesis?

A1: The most critical factors are the coupling efficiency at each step of the synthesis, the quality of the phosphoramidite building blocks, and the presence of moisture in the reagents and reaction environment.[][2] An average coupling efficiency of 98% might be acceptable for short sequences, but for a 100-mer, it would result in only 13% of the full-length product.[2]

Q2: What are the common types of impurities encountered in custom DNA synthesis?

A2: Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter DNA strands resulting from incomplete coupling at one or more steps.[]

  • Deletion sequences: Strands missing one or more internal bases.

  • Sequences with modified protecting groups: Resulting from incomplete deprotection or side reactions.

  • Longer than full-length sequences: Caused by premature cleavage of the 5'-hydroxyl protecting group.[4]

  • By-products from reagents: Such as acrylonitrile from the cyanoethyl protecting group.[5]

Q3: Which purification method is best for my 13C,15N-labeled DNA sequence?

A3: The choice of purification method depends on the length of your oligonucleotide and the desired purity.

  • Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying long oligonucleotides (over 50 bases), achieving purities of 95-99%.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for oligonucleotides up to 50 bases, separating based on hydrophobicity. It is effective for both modified and unmodified sequences, with purities typically between 90-95%. The "trityl-on" method, where the final 5'-DMT group is left on, is a form of RP-HPLC that significantly improves the separation of the full-length product.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates based on the negative charge of the phosphate backbone and is ideal for longer sequences (40-100 bases) or those with significant secondary structure.

Troubleshooting Guides

Low Synthesis Yield

Problem: The final yield of the 13C,15N-labeled DNA is significantly lower than expected.

Potential Cause Recommended Solution
Low Coupling Efficiency 1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<15 ppm water) for all steps.[2] 2. Use Fresh Reagents: Ensure phosphoramidites and activators are fresh and have been stored properly under inert gas. 3. Optimize Activator: Consider using a more efficient activator like Dicyanoimidazole (DCI) which has a pKa of 5.2 and is highly soluble in acetonitrile.[7] 4. Increase Coupling Time: For difficult couplings (e.g., G-C rich regions), increasing the coupling time can improve efficiency.
Poor Quality Phosphoramidites 1. Source High-Purity Monomers: Use 13C,15N-labeled phosphoramidites from a reputable supplier. High-purity phosphoramidites reduce side reactions.[] 2. Proper Handling: Dissolve phosphoramidites under an anhydrous atmosphere.[2]
Inefficient Capping 1. Use Efficient Capping Reagents: A 6.5% DMAP solution for Cap B can increase capping efficiency to >99%.[2] 2. Increase Capping Time/Pulses: On some synthesizers, increasing the delivery pulses and time for the capping reagents can improve efficiency.[2]
Suboptimal Solid Support 1. Consider Modified Supports: Using a controlled-pore glass (CPG) support with longer spacers can improve reagent diffusion and reduce process-related impurities by up to 42-50%.[5][8]
Impure Final Product

Problem: Analysis (e.g., by HPLC or Mass Spectrometry) shows significant impurities in the final 13C,15N-labeled DNA product.

Type of Impurity Potential Cause Recommended Solution
Shorter Sequences (n-1) Incomplete coupling or capping.See "Low Coupling Efficiency" and "Inefficient Capping" in the table above.
Deletion Sequences Incomplete removal of the 5'-hydroxyl protecting group (detritylation).1. Extend Detritylation Time: Increase the time the support is exposed to the deblocking acid. 2. Use Fresh Deblocking Agent: Ensure the acid (e.g., trichloroacetic acid) is not degraded.
Residual Protecting Groups Incomplete deprotection after synthesis.1. Optimize Deprotection Conditions: Ensure the correct deprotection solution and temperature are used for the specific protecting groups on the labeled bases. 2. Increase Deprotection Time: Extend the deprotection time to ensure complete removal of all protecting groups.
Nuclease Contamination Degradation of the DNA product by nucleases.1. Use Nuclease-Free Reagents: Ensure all water, buffers, and tubes are nuclease-free. 2. Incorporate Chelating Agents: Use EDTA in purification buffers to chelate Mg2+, which is required for most nuclease activity.[9]

Quantitative Data Summary

Table 1: Comparison of Common Oligonucleotide Purification Methods

Purification Method Typical Purity Length Range Principle of Separation Key Advantage
Polyacrylamide Gel Electrophoresis (PAGE) >95%[10]>15 bases[10]Size and ChargeHigh resolution for long oligos.[10]
Reverse-Phase HPLC (RP-HPLC) >90%[10]< 50 bases[6]HydrophobicityGood for modified oligos and amenable to mass spec.[10]
Anion-Exchange HPLC (AEX-HPLC) >90%[10]Up to 80 bases[10]ChargeHigh resolution for unmodified oligos.[10]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Solid-Phase DNA Synthesis Cycle

This protocol outlines the four main steps in one cycle of phosphoramidite-based DNA synthesis.

  • Deblocking (Detritylation):

    • The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group.

    • An acidic solution (e.g., trichloroacetic acid in dichloromethane) is passed over the support to remove the DMT group, leaving a free 5'-hydroxyl group.[11]

  • Coupling:

    • The next 13C,15N-labeled phosphoramidite monomer is activated by an activator (e.g., 1H-tetrazole or DCI) and delivered to the support.

    • The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing DNA chain.[11] This step is performed under anhydrous conditions to prevent the reaction of the activated monomer with water.[2]

  • Capping:

    • Since the coupling reaction is not 100% efficient, some 5'-hydroxyl groups will remain unreacted.[11]

    • A capping solution (e.g., acetic anhydride and N-methylimidazole) is added to acetylate these unreacted hydroxyl groups, preventing them from participating in subsequent coupling steps and forming deletion mutations.[]

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable.

    • An oxidizing agent (e.g., iodine in a water/pyridine/tetrahydrofuran solution) is used to convert the phosphite triester to a more stable phosphate triester.[11]

This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support:

    • After the final synthesis cycle, the DNA is cleaved from the CPG solid support.

    • This is typically achieved by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.

  • Base Deprotection:

    • The same ammonium hydroxide treatment also removes the protecting groups from the nucleotide bases (e.g., benzoyl for A and C, isobutyryl for G).

  • Phosphate Deprotection:

    • The cyanoethyl protecting groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

  • Evaporation and Resuspension:

    • The ammonium hydroxide solution containing the crude, deprotected DNA is evaporated to dryness.

    • The resulting DNA pellet is resuspended in a suitable buffer (e.g., nuclease-free water or TE buffer) for subsequent purification.

Visualizations

phosphoramidite_cycle cluster_cycle Phosphoramidite Synthesis Cycle start Start with 5'-DMT-Nucleoside on Solid Support deblocking 1. Deblocking (Acid Treatment) start->deblocking Remove DMT coupling 2. Coupling (Add Labeled Monomer + Activator) deblocking->coupling Free 5'-OH capping 3. Capping (Block Unreacted -OH) coupling->capping Form Phosphite Triester oxidation 4. Oxidation (Iodine Treatment) capping->oxidation elongated Elongated Chain with 5'-DMT oxidation->elongated Form Stable Phosphate Triester elongated->deblocking Repeat Cycle

Caption: The four main steps of the phosphoramidite DNA synthesis cycle.

troubleshooting_workflow start Low Yield or Impure Product check_synthesis Review Synthesis Parameters start->check_synthesis check_coupling Is Coupling Efficiency >99%? check_synthesis->check_coupling check_reagents Are Reagents Anhydrous & Fresh? check_coupling->check_reagents No check_purification Review Purification Method check_coupling->check_purification Yes optimize_coupling Optimize Coupling: - Increase Time - Use DCI Activator check_reagents->optimize_coupling Yes replace_reagents Replace Acetonitrile, Phosphoramidites, Activator check_reagents->replace_reagents No optimize_coupling->check_synthesis replace_reagents->check_synthesis select_method Select Method Based on Length: - PAGE for >50mer - HPLC for <50mer check_purification->select_method final_product High Purity Labeled DNA select_method->final_product

Caption: A logical workflow for troubleshooting low yield or purity issues.

References

Validation & Comparative

A Researcher's Guide to Validating ¹³C and ¹⁵N Isotopic Labeling via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic studies, quantitative proteomics, and drug development, accurately verifying the incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a critical step. Mass spectrometry (MS) stands as the definitive method for this validation, offering precise and quantitative insights into the extent of labeling within molecules of interest, from small metabolites to large proteins. This guide compares common MS-based approaches, providing the data and protocols necessary to select the optimal strategy for your research.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is pivotal and depends on the analyte's nature and the study's objectives. High-resolution mass spectrometry is often essential for accurately resolving the isotopic patterns of labeled compounds and calculating the degree of incorporation. The primary methods include Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight MS (MALDI-TOF MS).

Key Performance Characteristics of MS Techniques

FeatureGC-MSLC-MS/MSMALDI-TOF MS
Typical Analytes Small, volatile, derivatized metabolites (e.g., amino acids, fatty acids)Peptides, proteins, non-volatile metabolites (e.g., nucleotides, lipids)Intact proteins, large peptides, polymers
Resolution Low to HighLow (QqQ) to High (Orbitrap, TOF)Moderate to High
Sensitivity Picogram to FemtogramFemtomole to AttomoleFemtomole to Picomole
Throughput ModerateHighHigh
Key Advantage Excellent for resolving isomers of small molecules.Versatile, suitable for a wide range of biomolecules in complex mixtures.Rapid analysis of intact large molecules with minimal fragmentation.
Limitation Requires chemical derivatization for non-volatile compounds.Potential for ion suppression effects from complex matrices.Co-crystallization can be challenging; lower resolution than LC-MS.

Experimental Workflow & Protocols

The successful validation of isotopic labeling follows a structured workflow, from sample preparation to data analysis. The fundamental principle involves measuring the mass increase in a molecule corresponding to the number of incorporated ¹³C or ¹⁵N atoms.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Biological Sample (e.g., Cells, Tissue) B Introduce ¹³C/¹⁵N Labeled Precursor A->B C Incubate & Harvest B->C D Extract Analytes (Proteins, Metabolites) C->D E Sample Introduction (LC/GC/MALDI) D->E F Ionization (e.g., ESI, CI, MALDI) E->F G Mass Analysis (e.g., Orbitrap, TOF) F->G H Detection of m/z values G->H I Acquire Mass Spectra (Labeled vs. Unlabeled) H->I J Identify Isotopic Pattern Shift I->J K Calculate Percent Incorporation J->K

General experimental workflow for validating isotopic label incorporation.
Protocol: Validating ¹⁵N Labeling in Proteins via LC-MS/MS

This protocol outlines a standard procedure for determining the incorporation efficiency of ¹⁵N-labeled amino acids into a target protein expressed in cell culture.

  • Cell Culture and Labeling:

    • Culture cells in a standard medium.

    • Subculture the cells into a medium where all nitrogen sources (e.g., amino acids) are replaced with their ¹⁵N-labeled counterparts.

    • Grow the cells for a sufficient number of doublings to ensure high incorporation. Harvest a cell pellet for analysis.

  • Protein Extraction and Digestion:

    • Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Quantify the total protein concentration using a BCA or Bradford assay.

    • Take a 50 µg aliquot of protein, reduce the disulfide bonds with DTT, and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight using trypsin at a 1:50 enzyme-to-protein ratio.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the peptides using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. A typical gradient would be 5-40% acetonitrile over 60 minutes.

    • Mass Spectrometry: Operate the mass spectrometer (e.g., an Orbitrap instrument) in data-dependent acquisition (DDA) mode.

      • Full MS Scan (MS1): Acquire scans from m/z 350–1500 at a high resolution (e.g., 60,000) to detect peptide precursor ions.

      • Tandem MS Scan (MS2): Select the top 10 most intense precursor ions from the MS1 scan for fragmentation (e.g., using HCD). Acquire MS2 spectra at a resolution of 15,000 to identify the peptide sequences.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.

    • Search the MS/MS spectra against a relevant protein database to identify peptides.

    • Specifically analyze the mass shift between the observed peptide mass and the theoretical mass of its unlabeled version. The mass of a ¹⁵N atom is approximately 0.997 Da heavier than a ¹⁴N atom.

    • The software will calculate the incorporation percentage by comparing the intensity of the fully labeled peptide's isotopic envelope to the unlabeled version.

Data Interpretation: Calculating Incorporation

The core of the validation lies in observing the mass shift in the resulting spectra. For a peptide or metabolite, the total mass increase depends directly on the number of nitrogen or carbon atoms that have been replaced by their heavy isotopes.

G cluster_logic Mass Shift Logic A Analyte with N carbon atoms and M nitrogen atoms B Introduce ¹³C and ¹⁵N labels A->B C 100% Incorporation Achieved? B->C D Mass Increase ≈ (N * 1.003 Da) + (M * 0.997 Da) C->D Yes E Partial Labeling: Mixture of Isotopologues Observed C->E No

Logic for determining label incorporation based on mass shift.

Example Data: ¹⁵N Incorporation into a Peptide

Consider the peptide VTSDESTGLK which contains 12 nitrogen atoms. The table below shows the expected versus observed mass-to-charge (m/z) values for its doubly charged ion ([M+2H]²⁺).

Peptide StateTheoretical Monoisotopic m/z ([M+2H]²⁺)Observed m/z from MS1 ScanMass Shift (Da)Calculated Incorporation
Unlabeled (¹⁴N) 520.26520.2600%
Fully Labeled (¹⁵N) 526.24526.23+5.98>99%

Calculation:

  • Mass difference per ¹⁵N: ~0.997 Da

  • Total expected shift: 12 nitrogens * 0.997 Da = 11.964 Da

  • Shift for a doubly charged ion: 11.964 Da / 2 = 5.982

  • The observed m/z of 526.23 closely matches the theoretical labeled mass, confirming successful and near-complete incorporation.

By applying these robust mass spectrometry techniques and data analysis principles, researchers can confidently validate the incorporation of stable isotopes, ensuring the integrity and accuracy of their experimental results.

A Researcher's Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy of Labeled vs. Unlabeled DNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the structure, dynamics, and interactions of DNA. A key consideration in experimental design is the use of isotopic labeling. This guide provides an objective comparison of NMR spectra obtained from isotopically labeled versus unlabeled DNA, supported by experimental data and detailed protocols.

The primary advantage of isotopic labeling, typically with ¹³C and ¹⁵N, is the significant enhancement in spectral resolution and the ability to perform advanced multi-dimensional NMR experiments that are not feasible with unlabeled DNA.[1][2][3][4] This is particularly crucial for larger DNA molecules and for studying DNA-protein complexes, where spectral overlap in ¹H NMR of unlabeled samples becomes a major limiting factor.[1][5]

Quantitative Comparison of NMR Spectral Parameters

The introduction of isotopes like ¹³C and ¹⁵N provides additional NMR-active nuclei with a wider chemical shift dispersion compared to protons, thus reducing spectral crowding.[6][7] This allows for the unambiguous assignment of resonances, which is fundamental for detailed structural and dynamic studies.[2][3]

ParameterUnlabeled DNALabeled DNA (¹³C, ¹⁵N)Rationale for Difference
Primary Nuclei Observed ¹H, ³¹P¹H, ¹³C, ¹⁵N, ³¹PIsotopic enrichment introduces additional NMR-active nuclei.[4]
Spectral Resolution Low to moderate; significant overlap in ¹H spectra, especially for larger molecules.High; reduced spectral overlap due to the larger chemical shift ranges of ¹³C and ¹⁵N.[6][7]The inherent chemical properties of ¹³C and ¹⁵N nuclei lead to greater separation of signals.
Signal Assignment Challenging, relies heavily on through-bond (COSY, TOCSY) and through-space (NOESY) ¹H-¹H correlations.[4]Simplified and more robust; enables heteronuclear correlation experiments (e.g., HSQC, HNCO) that link protons to their directly bonded carbon or nitrogen atoms.[1][2]Heteronuclear experiments provide an extra dimension of information, resolving ambiguities present in homonuclear spectra.
Structural Information Primarily based on ¹H-¹H distances from NOESY experiments.More precise and detailed; allows for the determination of torsion angles and more accurate distance restraints from heteronuclear experiments.Access to more NMR parameters allows for a more comprehensive structural characterization.
Study of Molecular Interactions Limited, mainly through observation of ¹H chemical shift perturbations and line broadening of the unlabeled molecule.Highly effective, especially for monitoring changes in the labeled molecule upon binding to an unlabeled partner (e.g., protein). Chemical Shift Perturbation (CSP) mapping is a powerful technique.[8][9][10][11][12]The ability to selectively observe the labeled component in a complex provides clear and specific information about the binding interface and conformational changes.
Cost of Synthesis Relatively low, standard chemical synthesis.High, requires expensive isotopically enriched starting materials.[13]The production of ¹³C-glucose and ¹⁵N-ammonium chloride, the precursors for biological synthesis of labeled nucleotides, is a costly process.

Experimental Protocols

A fundamental experiment for comparing labeled and unlabeled DNA and for studying their interactions is the Heteronuclear Single Quantum Coherence (HSQC) experiment, which is only possible with labeled samples.

Protocol 1: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum of a Labeled DNA-Protein Complex

This protocol outlines the steps to monitor the binding of an unlabeled DNA molecule to a ¹⁵N-labeled protein, a common strategy in drug development to study protein-DNA interactions.

  • Sample Preparation:

    • Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 25 mM Hepes, pH 7.0, 15 mM NaCl, 2 mM DTT, 7% D₂O).[14] The protein concentration should typically be in the range of 50 µM to 1 mM.[15]

    • Prepare a concentrated stock solution of the unlabeled DNA in the same buffer.

    • Record a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.[10][14]

  • Titration:

    • Add small aliquots of the unlabeled DNA stock solution to the ¹⁵N-labeled protein sample.

    • After each addition, gently mix the sample and allow it to equilibrate.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.[8][14]

  • Data Acquisition:

    • Set up the NMR spectrometer for a standard ¹H-¹⁵N HSQC experiment.

    • Optimize acquisition parameters, including the number of scans and relaxation delays, to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectra using appropriate software.

    • Overlay the spectra from the different titration points.

    • Analyze the chemical shift perturbations (CSPs) of the protein's amide signals. Residues with significant CSPs are likely located at or near the DNA binding interface.[9][10][11]

Protocol 2: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This method is used to produce isotopically labeled DNA for NMR studies.

  • Growth of Labeled Microorganisms:

    • Grow microorganisms (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.[16]

  • Extraction and Hydrolysis:

    • Harvest the cells and extract the total DNA.

    • Enzymatically hydrolyze the DNA to obtain deoxynucleoside monophosphates (dNMPs).

  • Phosphorylation:

    • Enzymatically phosphorylate the dNMPs to deoxynucleoside triphosphates (dNTPs).[2]

  • PCR Amplification:

    • Use the labeled dNTPs in a polymerase chain reaction (PCR) to amplify the DNA sequence of interest.[2][16] A template and primers are used to synthesize the desired labeled DNA strand.

  • Purification:

    • Purify the labeled DNA product, often using polyacrylamide gel electrophoresis (PAGE), to separate it from the template and primers.[16]

Visualizing Experimental Workflows and Concepts

To further clarify the processes and principles involved, the following diagrams illustrate the experimental workflow for comparing NMR spectra and the fundamental advantage of isotopic labeling.

experimental_workflow cluster_unlabeled Unlabeled DNA Analysis cluster_labeled Labeled DNA Analysis unlabeled_prep Prepare Unlabeled DNA Sample unlabeled_nmr Acquire 1D/2D ¹H NMR Spectra (e.g., NOESY) unlabeled_prep->unlabeled_nmr unlabeled_analysis Spectral Analysis: - Crowded Spectra - Assignment Challenges unlabeled_nmr->unlabeled_analysis comparison Comparative Analysis: - Resolution - Assignment - Structural Detail unlabeled_analysis->comparison labeled_prep Synthesize Labeled DNA (¹³C, ¹⁵N) labeled_nmr Acquire Heteronuclear NMR Spectra (e.g., ¹H-¹⁵N HSQC) labeled_prep->labeled_nmr labeled_analysis Spectral Analysis: - Resolved Spectra - Unambiguous Assignments labeled_nmr->labeled_analysis labeled_analysis->comparison

Workflow for comparing labeled and unlabeled DNA NMR.

signal_enhancement cluster_unlabeled Unlabeled DNA cluster_labeled Labeled DNA unlabeled_dna DNA with Natural Abundance Isotopes (¹²C, ¹⁴N) unlabeled_spectrum 1D ¹H NMR Spectrum: Overlapping Signals unlabeled_dna->unlabeled_spectrum Limited Spectral Dispersion outcome_unlabeled Ambiguous Structural Information unlabeled_spectrum->outcome_unlabeled Leads to labeled_dna DNA with Enriched Isotopes (¹³C, ¹⁵N) labeled_spectrum 2D ¹H-¹⁵N HSQC Spectrum: Resolved Signals labeled_dna->labeled_spectrum Increased Spectral Dispersion outcome_labeled Precise Structural and Dynamic Analysis labeled_spectrum->outcome_labeled Enables

Impact of isotopic labeling on NMR signal resolution.

References

Assessing purity of oligonucleotides synthesized with labeled phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized oligonucleotides, particularly those carrying labels, is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

The synthesis of oligonucleotides using labeled phosphoramidites introduces a layer of complexity to purity assessment. Beyond the typical failure sequences, such as shortmers (n-1) and longmers (n+1), the presence of free dye, incompletely labeled products, and the potential for the label to interfere with the separation process necessitates robust analytical methods. This guide explores the three most common techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for assessing the purity of labeled oligonucleotides depends on a variety of factors, including the length of the oligonucleotide, the nature of the label, the required resolution, sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of each method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Separation Principle Differential partitioning between a stationary and mobile phase based on properties like hydrophobicity or charge.Mass-to-charge ratio (m/z) of ionized molecules.Electrophoretic mobility in a capillary filled with a sieving matrix, separating by size and charge.
Resolution RP-HPLC: Excellent for oligonucleotides up to 50 bases, with potential to stretch to 80 bases. IE-HPLC: Excellent for oligonucleotides up to 40 bases.[1] Can resolve n-1 failure sequences.MALDI-TOF: Good for oligonucleotides up to 50 bases. ESI-MS: Effective for a wide range of sizes, from 20 to over 120 bases. Provides exact mass confirmation.Single-base resolution for oligonucleotides up to several hundred bases in size.[2]
Sensitivity (Lower Limit of Quantification - LLOQ) Typically in the low ng/mL range. For a GalNAc-siRNA, an LLOQ of 1 ng/mL has been reported using fluorescence detection. For some antisense oligonucleotides, LLOQs can be in the range of 0.5 to 100 ng/ml.[3]MALDI-TOF & ESI-MS: High sensitivity, often in the fmol to pmol range. LLOQs for some oligonucleotides in biological matrices can be in the 1-25 ng/mL range.[3]High sensitivity, especially with laser-induced fluorescence detection. Can reach the nanogram range.[2]
Throughput Moderate. A typical run time can be 15-30 minutes per sample.MALDI-TOF: High throughput, suitable for rapid screening. ESI-MS: Lower throughput than MALDI-TOF.High throughput. Capillary array systems can analyze 16, 48, or 96 samples simultaneously, with run times of approximately 1 hour.[4][5]
Key Advantages - Quantitative and reproducible. - Well-established and widely available. - RP-HPLC is effective for separating hydrophobic dye-labeled oligos from unlabeled failures.[6]- Provides precise molecular weight information, confirming identity. - Can identify and characterize unexpected impurities and modifications.- High resolution and efficiency.[4] - Low sample and reagent consumption.[2] - Amenable to automation for high-throughput analysis.[4]
Key Limitations - Resolution can decrease for longer oligonucleotides. - Co-elution of impurities with similar properties can occur.- Does not provide quantitative purity information on its own. - Ionization efficiency can be sequence and modification dependent.- Can be sensitive to sample matrix effects. - Coupling to MS can be challenging.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. Below are representative protocols for each of the discussed analytical techniques for the assessment of labeled oligonucleotide purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for a FAM-Labeled Oligonucleotide

This method is suitable for the purity assessment and purification of fluorescently labeled oligonucleotides.

  • Instrumentation: HPLC system with a UV detector and/or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[8]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% Acetonitrile in 0.1 M TEAA over 15 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 60 °C.[8]

  • Detection: UV absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye (e.g., ~495 nm for FAM).

  • Sample Preparation: Dissolve the oligonucleotide in mobile phase A to a concentration of approximately 10-50 µM. Inject 10-20 µL.

  • Data Analysis: The purity is calculated by dividing the peak area of the full-length, labeled oligonucleotide by the total area of all peaks in the chromatogram.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for a Dye-Labeled Oligonucleotide

This protocol is designed for the rapid molecular weight confirmation of labeled oligonucleotides.

  • Instrumentation: MALDI-TOF Mass Spectrometer.

  • Matrix: 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotides.[9] A solution can be prepared by dissolving 3-HPA in a 1:1 acetonitrile:water mixture to a concentration of 25 g/L, with the addition of diammonium tartrate to a final concentration of 2.5 g/L to reduce salt adducts.[9]

  • Sample Preparation:

    • Mix the oligonucleotide sample (typically 1-5 pmol/µL) with the matrix solution at a 1:1 ratio.[9]

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument Settings:

    • Ionization Mode: Negative or positive ion mode (negative is common for oligonucleotides).

    • Laser: Nitrogen laser (337 nm).

    • Accelerating Voltage: 20-25 kV.

  • Data Analysis: The resulting mass spectrum will show a major peak corresponding to the molecular weight of the full-length labeled oligonucleotide. The presence of smaller peaks may indicate failure sequences or other impurities.

Capillary Gel Electrophoresis (CGE) for a HEX-Labeled DNA Oligonucleotide

This method provides high-resolution separation of labeled oligonucleotides for accurate purity assessment.

  • Instrumentation: Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.

  • Capillary: A fused-silica capillary (50-100 µm internal diameter, 20-80 cm length).[2]

  • Sieving Matrix: A replaceable, flowable polymer solution (e.g., linear polyacrylamide or modified cellulose) containing 7 M urea as a denaturant.[2]

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer, pH ~8.3.

  • Sample Injection: Electrokinetic injection at a specified voltage and time (e.g., 5-10 kV for 5-10 seconds).

  • Separation Voltage: 10-30 kV.

  • Detection: LIF detection using an appropriate laser and filter set for the HEX dye (excitation ~535 nm, emission ~556 nm).

  • Data Analysis: The electropherogram will show peaks corresponding to different sized DNA fragments. Purity is determined by the relative peak area of the full-length product.

Visualization of Workflows and Logical Relationships

To further clarify the processes involved in assessing the purity of labeled oligonucleotides, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key factors influencing purity.

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Initial Purification cluster_analysis Purity Assessment cluster_results Final Product Synthesis Solid-Phase Synthesis (Labeled Phosphoramidites) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Product Purification (e.g., Cartridge, HPLC) Cleavage->Purification HPLC HPLC Analysis (RP-HPLC or IE-HPLC) Purification->HPLC MS Mass Spectrometry (MALDI-TOF or ESI-MS) Purification->MS CE Capillary Electrophoresis (CGE) Purification->CE FinalProduct Purified Labeled Oligonucleotide HPLC->FinalProduct Purity > Threshold MS->FinalProduct Correct Mass CE->FinalProduct High Resolution Purity

Figure 1. Experimental workflow for the synthesis and purity assessment of labeled oligonucleotides.

G cluster_synthesis_factors Synthesis Efficiency cluster_labeling_factors Labeling Process cluster_purification_factors Purification Method Purity Final Oligonucleotide Purity Coupling Coupling Efficiency Coupling->Purity Capping Capping Efficiency Capping->Purity Phosphoramidite Phosphoramidite Quality Phosphoramidite->Purity LabelCoupling Label Coupling LabelCoupling->Purity FreeDye Free Dye Removal FreeDye->Purity PurificationMethod Choice of Purification (e.g., HPLC, PAGE) PurificationMethod->Purity

Figure 2. Logical relationships of factors influencing the purity of labeled oligonucleotides.

References

Illuminating DNA's Dynamic Architecture: A Comparative Guide to 13C,15N Labeling for Structural Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structure of DNA is paramount. Structural changes in DNA are fundamental to its function, playing critical roles in gene regulation, DNA repair, and the mechanisms of action for many therapeutic agents. Validating these structural transitions requires robust analytical techniques. Among the most powerful is Nuclear Magnetic Resonance (NMR) spectroscopy, significantly enhanced by the incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

This guide provides a comprehensive comparison of using ¹³C,¹⁵N labeling with NMR to other prevalent methods for validating structural changes in DNA. We will delve into the experimental data, detailed protocols, and the unique advantages this isotopic labeling strategy offers.

The Power of Isotopic Labeling in NMR

Standard NMR spectroscopy can be limited by spectral overlap, especially in larger biomolecules. Uniform or site-specific incorporation of ¹³C and ¹⁵N isotopes into the DNA structure provides an invaluable tool to overcome this challenge. This isotopic enrichment allows for the use of heteronuclear NMR experiments, which significantly enhance spectral resolution and enable the unambiguous assignment of atomic resonances. This high-resolution view is crucial for mapping the precise structural and dynamic changes in DNA upon ligand binding, protein interaction, or alterations in environmental conditions.

Comparative Analysis of DNA Structural Validation Methods

Choosing the right technique to validate DNA structural changes depends on various factors, including the size of the DNA, the nature of the structural change, and the desired level of detail. Here, we compare ¹³C,¹⁵N labeling with NMR against other common methodologies.

Method Principle Resolution Size Limitation (for DNA) Measures Dynamics? Sample State
¹³C,¹⁵N NMR Detects nuclear spin properties of isotopically labeled atoms to determine through-bond and through-space correlations.Atomic (1-5 Å)Up to ~100 nucleotides for high-resolution structure determination.[1]Yes (picoseconds to seconds)Solution
X-ray Crystallography Diffraction of X-rays by a crystalline form of the DNA.Atomic (<1.5 Å)No theoretical upper limit, but crystallization is a major bottleneck.[2]Limited (provides a static average structure)Crystal
Fluorescence Spectroscopy (e.g., FRET) Measures changes in fluorescence intensity or lifetime of fluorescent probes attached to the DNA.Lower (measures distances between probes)No strict limit, but requires labeling with fluorophores.Yes (nanoseconds to milliseconds)Solution
Computational Modeling Predicts DNA structure based on physical principles and empirical data.Variable (depends on the algorithm and input data)Can handle very large structures.Yes (through molecular dynamics simulations)In silico
Method Advantages Disadvantages
¹³C,¹⁵N NMR Provides detailed information on structure and dynamics in solution, mimicking physiological conditions.[3] No crystallization required.Lower resolution than X-ray crystallography.[1] Requires larger amounts of pure sample.[2] Labeling can be expensive.
X-ray Crystallography Can provide very high-resolution static structures.[2] No inherent size limitation.Requires well-ordered crystals, which can be difficult to obtain for DNA.[2] The crystal lattice may influence the DNA structure.[1] Provides limited information on dynamics.
Fluorescence Spectroscopy (e.g., FRET) Highly sensitive, requires small amounts of sample. Can be used for real-time studies in vitro and in vivo.Provides information only about the labeled sites, not the entire molecule. The fluorescent probes can potentially perturb the DNA structure.
Computational Modeling Cost-effective and can provide insights into dynamic processes that are difficult to study experimentally.The accuracy of the predicted structures is highly dependent on the quality of the force fields and the length of the simulation. Predictions require experimental validation.

Experimental Protocols

Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This protocol is a highly efficient method for producing isotopically labeled DNA for NMR studies.[4]

1. Preparation of ¹³C,¹⁵N-labeled dNTPs:

  • Grow E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-glucose as the sole carbon source.

  • Isolate the genomic DNA from the cultured cells.

  • Enzymatically digest the genomic DNA to deoxynucleoside monophosphates (dNMPs).

  • Phosphorylate the dNMPs to deoxynucleoside triphosphates (dNTPs) using appropriate kinases.

  • Purify the labeled dNTPs using high-performance liquid chromatography (HPLC).

2. PCR Amplification:

  • Set up a polymerase chain reaction (PCR) using a DNA template containing the sequence of interest, unlabeled primers, and the prepared ¹³C,¹⁵N-labeled dNTPs.

  • Use a high-fidelity DNA polymerase, such as Taq polymerase, for the amplification. A modified procedure using Taq DNA polymerase has been shown to result in quantitative polymerization of the template and approximately 80% incorporation of the labeled dNTPs.

  • The PCR product will be a uniformly ¹³C,¹⁵N-labeled DNA duplex.

3. Purification of the Labeled DNA:

  • Purify the PCR product using polyacrylamide gel electrophoresis (PAGE) or HPLC to remove the primers and any incomplete synthesis products.

  • Desalt the purified DNA sample.

NMR Data Acquisition and Structure Calculation

1. NMR Sample Preparation:

  • Dissolve the purified ¹³C,¹⁵N-labeled DNA in a suitable NMR buffer (e.g., phosphate buffer with NaCl, pH 6.5-7.0) in D₂O or a H₂O/D₂O mixture.

  • The sample concentration should typically be in the range of 0.1–1 mM.[5]

2. NMR Experiments:

  • Acquire a series of 2D and 3D heteronuclear NMR experiments on a high-field NMR spectrometer.

  • Key experiments include:

    • ¹H-¹⁵N HSQC: To observe the nitrogen-bound protons, primarily in the nucleobases.

    • ¹H-¹³C HSQC: To observe the carbon-bound protons in the sugar and base moieties.

    • HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): ¹⁵N-edited and ¹³C-edited NOESY experiments are crucial for obtaining through-space distance restraints between protons, which are essential for determining the 3D structure.

3. Structure Calculation:

  • Process the NMR data using appropriate software (e.g., NMRPipe).

  • Assign the chemical shifts of the protons, carbons, and nitrogens using software like CCPNmr Analysis.

  • Generate distance restraints from the NOESY spectra and dihedral angle restraints from scalar coupling constants.

  • Use computational software (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • The final structure is represented by an ensemble of the lowest-energy structures.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided in the DOT language, compatible with Graphviz.

experimental_workflow cluster_labeling ¹³C,¹⁵N Labeling cluster_synthesis DNA Synthesis cluster_nmr NMR Analysis ecoli E. coli Culture (¹⁵NH₄Cl, ¹³C-Glucose) gDNA Genomic DNA Isolation ecoli->gDNA dNMPs Enzymatic Digestion to dNMPs gDNA->dNMPs dNTPs Phosphorylation to dNTPs dNMPs->dNTPs hplc1 HPLC Purification of dNTPs dNTPs->hplc1 pcr PCR Amplification (with labeled dNTPs) hplc1->pcr purification PAGE/HPLC Purification pcr->purification desalting Desalting purification->desalting sample_prep NMR Sample Preparation desalting->sample_prep data_acq 2D/3D NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Resonance Assignment data_acq->data_proc structure_calc Structure Calculation & Validation data_proc->structure_calc

Caption: Experimental workflow for DNA structure determination using ¹³C,¹⁵N labeling and NMR.

comparison_logic cluster_question Research Question cluster_methods Validation Methods cluster_outcomes Primary Outcomes question Validate DNA Structural Change nmr ¹³C,¹⁵N NMR question->nmr xray X-ray Crystallography question->xray fluorescence Fluorescence Spectroscopy question->fluorescence computational Computational Modeling question->computational nmr_out Solution Structure & Dynamics nmr->nmr_out xray_out High-Resolution Static Structure xray->xray_out fluorescence_out Distance Changes & Kinetics fluorescence->fluorescence_out computational_out Predicted Structure & Dynamics computational->computational_out

Caption: Logical relationship between the research question and the choice of validation method.

Conclusion

The validation of structural changes in DNA is a critical aspect of molecular biology and drug development. While several techniques can provide valuable insights, ¹³C,¹⁵N labeling coupled with NMR spectroscopy stands out for its ability to deliver high-resolution structural and dynamic information in a solution state that mimics the physiological environment. Although it has limitations in terms of DNA size and sample requirements, the detailed understanding of conformational dynamics it provides is often unparalleled. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate approach to unravel the complexities of DNA structure and function.

References

A Cross-Validation Guide: Harnessing the Synergy of NMR and MS for Labeled Oligonucleotide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of labeled oligonucleotides is paramount for ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By presenting a cross-validation approach, supported by experimental data, this guide demonstrates how the orthogonal strengths of NMR and MS can be leveraged for a holistic and confident analysis of these complex biomolecules.

The rise of oligonucleotide-based therapeutics and diagnostic agents necessitates robust analytical methodologies to verify their identity, purity, and structural integrity. While both NMR and MS are powerful tools, they provide distinct and complementary information. MS excels in providing precise molecular weight information and sequence confirmation with high sensitivity, whereas NMR offers unparalleled insights into the higher-order structure, dynamics, and quantification of oligonucleotides in solution without the need for reference standards.[1] This guide will delve into the experimental protocols for each technique and present a quantitative comparison to aid researchers in selecting and integrating these methods for a comprehensive characterization of labeled oligonucleotides.

Quantitative Comparison of NMR and MS

A direct comparison of NMR and MS for the quantification of a co-eluting impurity in a modified oligonucleotide demonstrated the equivalency of the two techniques.[2][3] The study highlighted the complementary nature of these methods in providing accurate and reliable quantification, particularly for challenging samples where chromatographic separation is incomplete.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Key Considerations
Primary Information 3D Structure, Conformation, Dynamics, QuantificationMolecular Weight, Sequence, Impurity ProfilingNMR provides structural detail in solution, while MS gives precise mass and sequence information.
Quantitative Capability Inherently quantitative (qNMR), especially 31P NMR for oligonucleotides.[4][5]Requires calibration curves and internal standards for accurate quantification.[6]NMR can provide absolute quantification without a reference standard of the analyte.
Sensitivity LowerHigherMS is generally more sensitive, with Lower Limits of Quantification (LLOQ) in the low ng/mL range.[6]
Resolution High resolution for structural and stereoisomer differentiation.[7]High mass resolution allows for the separation of species with very similar mass-to-charge ratios.NMR can distinguish between diastereomers of phosphorothioate oligonucleotides.[8]
Sample Throughput LowerHigherMS, particularly when coupled with liquid chromatography, allows for higher sample throughput.
Impurity Analysis Can quantify impurities, including those that co-elute with the main peak.[2][3]Excellent for identifying and quantifying a wide range of impurities, including shortmers and longmers.[9][10]MS can detect a broader range of low-level impurities.

Experimental Workflows

A logical workflow for the cross-validation of labeled oligonucleotide data from NMR and MS is crucial for a comprehensive characterization. This involves parallel analysis of the same sample batch by both techniques and a subsequent comparison of the orthogonal data obtained.

Cross-Validation Workflow for Labeled Oligonucleotides cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 Cross-Validation OligoSample Labeled Oligonucleotide Sample NMR_Prep NMR Sample Preparation (D2O, Buffer) OligoSample->NMR_Prep MS_Prep LC-MS Sample Preparation (Dilution, SPE) OligoSample->MS_Prep NMR_Acq NMR Data Acquisition (1D, 2D, 31P) NMR_Prep->NMR_Acq NMR_Proc NMR Data Processing (Integration, Assignment) NMR_Acq->NMR_Proc NMR_Results NMR Results (Structure, Purity, Quantification) NMR_Proc->NMR_Results Comparison Data Comparison and Integration NMR_Results->Comparison MS_Acq LC-MS Data Acquisition (Full Scan, MS/MS) MS_Prep->MS_Acq MS_Proc MS Data Processing (Deconvolution, Integration) MS_Acq->MS_Proc MS_Results MS Results (Molecular Weight, Sequence, Purity) MS_Proc->MS_Results MS_Results->Comparison Final_Report Comprehensive Characterization Report Comparison->Final_Report

Caption: Cross-validation workflow for labeled oligonucleotides.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve the lyophilized labeled oligonucleotide in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a final concentration of 0.1-1.0 mM.

  • Add a suitable buffer, such as sodium phosphate, to a final concentration of 10-25 mM and adjust the pH to a physiological range (e.g., pH 7.0).[11]

  • For quantitative NMR (qNMR), a certified internal standard of known concentration is added.

  • Transfer the final solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Acquire a one-dimensional (1D) proton (¹H) spectrum to assess the overall sample purity and concentration.

  • For detailed structural information and resonance assignments, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) for proton-proton correlations, and HSQC (Heteronuclear Single Quantum Coherence) for proton-carbon or proton-nitrogen correlations.

  • For oligonucleotides containing phosphorothioate linkages or for quantitative analysis, acquire a 1D phosphorus (³¹P) spectrum.[7]

  • Set the temperature to a value that ensures the oligonucleotide is in a stable conformation, typically 25-37 °C.[11]

3. NMR Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • For 1D spectra, integrate the signals to determine the relative abundance of different species. For qNMR, compare the integral of an analyte signal to the integral of the internal standard.

  • For 2D spectra, assign the resonances to specific nuclei in the oligonucleotide sequence.

  • Analyze chemical shift perturbations to identify the location of labels and assess conformational changes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

  • Dissolve the labeled oligonucleotide in a suitable solvent, such as nuclease-free water or a buffer compatible with the LC-MS method.

  • For samples from biological matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[12]

  • Dilute the sample to a final concentration appropriate for the sensitivity of the mass spectrometer, typically in the low ng/mL to µg/mL range.

2. LC-MS Data Acquisition:

  • Perform chromatographic separation using a suitable column, such as a C18 reversed-phase column, with an ion-pairing reagent (e.g., triethylamine/hexafluoroisopropanol) in the mobile phase to improve retention and separation of the highly polar oligonucleotides.[6]

  • Set the mass spectrometer to acquire data in full scan mode to determine the molecular weight of the parent oligonucleotide and any impurities.

  • To confirm the sequence, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to produce a ladder of sequence-specific ions.

  • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[6]

3. LC-MS Data Processing and Analysis:

  • Process the raw data using appropriate software. For full scan data, perform deconvolution to determine the neutral mass of the oligonucleotide from the observed charge state envelope.

  • For MS/MS data, use sequencing software to automatically or manually determine the oligonucleotide sequence from the fragmentation pattern.

  • For quantitative data, integrate the peak areas of the analyte and internal standard and use a calibration curve to determine the concentration.

Logical Relationships in Data Interpretation

The cross-validation of NMR and MS data relies on the logical integration of the orthogonal information provided by each technique to build a comprehensive understanding of the labeled oligonucleotide.

Data Integration Logic cluster_validation Validation Points MS_Data MS Data (MW, Sequence, Impurities) Identity Identity Confirmation MS_Data->Identity Purity Purity Assessment MS_Data->Purity Quantification Quantitative Agreement MS_Data->Quantification NMR_Data NMR Data (Structure, Purity, Quantification) NMR_Data->Identity NMR_Data->Purity NMR_Data->Quantification Structure Structural Integrity NMR_Data->Structure Comprehensive_Analysis Comprehensive Characterization Identity->Comprehensive_Analysis Purity->Comprehensive_Analysis Quantification->Comprehensive_Analysis Structure->Comprehensive_Analysis

Caption: Logical integration of NMR and MS data.

By employing a rigorous cross-validation approach that leverages the complementary strengths of NMR and MS, researchers can achieve a high level of confidence in the identity, purity, quantity, and structural integrity of their labeled oligonucleotides. This integrated analytical strategy is essential for advancing the development of safe and effective oligonucleotide-based products.

References

A Head-to-Head Battle of the Isotopes: 15N-DNA-SIP vs. 13C-DNA-SIP in Microbial Ecology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 15N- and 13C-based DNA stable isotope probing techniques, supported by experimental data and detailed protocols.

Stable Isotope Probing (SIP) is a powerful culture-independent technique that links microbial identity to metabolic function by tracing the incorporation of isotopically labeled substrates into microbial biomarkers like DNA. The choice between nitrogen-15 (15N) and carbon-13 (13C) as the isotopic label is a critical decision in experimental design, with each presenting a unique set of advantages and challenges. This guide provides an in-depth comparison of 15N-DNA-SIP and 13C-DNA-SIP to aid researchers in selecting the optimal approach for their specific scientific questions.

Quantitative Performance Metrics: A Tabular Comparison

The efficacy of a DNA-SIP experiment hinges on the successful separation of isotopically labeled ("heavy") DNA from unlabeled ("light") DNA via isopycnic centrifugation. The following table summarizes key quantitative parameters that differentiate 15N-DNA-SIP and 13C-DNA-SIP.

Parameter15N-DNA-SIP13C-DNA-SIPReferences
Maximum Buoyant Density (BD) Shift ~0.013 - 0.016 g/mL~0.036 g/mL[1][2][3][4][5]
Minimum Substrate Enrichment for Detection ~40-50 atom% 15NAs low as 2-10 atom% 13C[3][5]
Influence of Genomic G+C Content High: Overlap with unlabeled high G+C DNA is a major challenge.Moderate: Less prone to overlap with unlabeled DNA.[2][4][6]
Resolution in CsCl Gradient LowerHigher[3]
Requirement for Methodological Modifications Often requires secondary centrifugation with bis-benzimide to resolve labeled DNA.Generally does not require additional separation steps.[2][4][6]

Experimental Workflows: Unraveling the Methodologies

The general workflow for both 15N- and 13C-DNA-SIP involves incubation with a labeled substrate, DNA extraction, ultracentrifugation, and analysis of the resulting DNA fractions. However, the nuances of each technique, particularly in the separation of labeled DNA, are critical for success.

DNA_SIP_Workflow cluster_incubation Incubation cluster_extraction DNA Processing cluster_separation Isopycnic Centrifugation cluster_analysis Downstream Analysis Incubation Environmental Sample + Isotopically Labeled Substrate (15N or 13C) DNA_Extraction Total DNA Extraction Incubation->DNA_Extraction DNA_Quantification DNA Quantification & Purity Check DNA_Extraction->DNA_Quantification Ultracentrifugation CsCl Gradient Ultracentrifugation DNA_Quantification->Ultracentrifugation Fractionation Gradient Fractionation Ultracentrifugation->Fractionation DNA_Analysis DNA Analysis of Fractions (e.g., qPCR, Sequencing) Fractionation->DNA_Analysis Data_Interpretation Identification of Labeled Microorganisms DNA_Analysis->Data_Interpretation

Figure 1: Generalized experimental workflow for DNA Stable Isotope Probing (DNA-SIP).
Key Methodological Differences

The smaller buoyant density shift in 15N-labeled DNA necessitates more stringent and often modified protocols to achieve clear separation from unlabeled DNA.

1. Isopycnic Centrifugation:

  • 13C-DNA-SIP: A single round of ultracentrifugation in a cesium chloride (CsCl) gradient is typically sufficient to resolve the 13C-labeled DNA from the 12C-DNA.[5]

  • 15N-DNA-SIP: Due to the small BD shift, 15N-labeled DNA from organisms with low to moderate G+C content can co-migrate with unlabeled DNA from organisms with high G+C content.[2][6] This overlap is a significant hurdle. To address this, a two-step centrifugation process is often employed:

    • Primary Centrifugation: The initial separation in a CsCl gradient enriches for a "heavy" fraction that contains both 15N-labeled DNA and unlabeled high G+C DNA.

    • Secondary Centrifugation with Bis-benzimide: The "heavy" fraction from the primary gradient is then subjected to a second round of ultracentrifugation in the presence of bis-benzimide. This intercalating agent binds to AT-rich regions of DNA, thereby decreasing the buoyant density of DNA in a manner inversely proportional to its G+C content. This allows for the separation of the true 15N-labeled (lower G+C) DNA from the unlabeled high G+C DNA.[2][4][6]

2. Substrate Enrichment:

  • 13C-DNA-SIP: Successful experiments have been reported with substrate enrichments as low as 2-10 atom% 13C, making it a more cost-effective option for certain experimental designs.[5]

  • 15N-DNA-SIP: A much higher level of isotopic enrichment, typically greater than 40-50 atom% 15N, is required to induce a sufficient buoyant density shift for detection.[3]

The G+C Content Conundrum in 15N-DNA-SIP

The variation in the guanine-cytosine (G+C) content of microbial genomes is a critical factor influencing DNA buoyant density. DNA with a higher G+C content is inherently denser than DNA with a lower G+C content. This inherent density variation can mask the subtle density increase caused by 15N incorporation.

GC_Content_Problem_Solution cluster_problem The Challenge: Overlapping Densities cluster_solution The Solution: Secondary Centrifugation with Bis-benzimide Unlabeled_Low_GC Unlabeled DNA (Low G+C) Unlabeled_High_GC Unlabeled DNA (High G+C) N15_Labeled 15N-Labeled DNA (Low-Mid G+C) N15_Labeled->Unlabeled_High_GC Heavy_Fraction Primary 'Heavy' Fraction (15N-labeled + High G+C unlabeled) Secondary_Centrifugation Secondary Centrifugation + Bis-benzimide Heavy_Fraction->Secondary_Centrifugation Separated_N15 Purified 15N-Labeled DNA Secondary_Centrifugation->Separated_N15 Separated_High_GC Unlabeled High G+C DNA Secondary_Centrifugation->Separated_High_GC

Figure 2: The challenge of G+C content in 15N-DNA-SIP and the bis-benzimide solution.

Choosing the Right Tool for the Job: A Logical Comparison

The decision to use 15N-DNA-SIP or 13C-DNA-SIP should be guided by the specific research question, the ecosystem under investigation, and available resources.

Technique_Comparison cluster_15N 15N-DNA-SIP cluster_13C 13C-DNA-SIP Advantages_15N Advantages: - Directly traces nitrogen assimilation pathways - Useful for studying diazotrophs, denitrifiers, etc. Disadvantages_15N Disadvantages: - Smaller buoyant density shift - High G+C content interference - Requires higher isotopic enrichment - More complex protocol Advantages_13C Advantages: - Larger buoyant density shift - Less interference from G+C content - Lower isotopic enrichment required - Simpler, more established protocol Disadvantages_13C Disadvantages: - Traces carbon assimilation - May not be suitable for all metabolic pathways of interest

Figure 3: A summary of the advantages and disadvantages of 15N-DNA-SIP and 13C-DNA-SIP.

Conclusion

Both 15N-DNA-SIP and 13C-DNA-SIP are invaluable tools in microbial ecology for elucidating the functional roles of microorganisms. 13C-DNA-SIP is a more robust and straightforward technique due to the larger buoyant density shift it imparts on DNA, making it the preferred method for many applications focused on carbon metabolism. However, for studies specifically targeting nitrogen cycling processes, 15N-DNA-SIP is indispensable. Researchers opting for 15N-DNA-SIP must be cognizant of the inherent challenges, particularly the confounding effect of genomic G+C content, and be prepared to employ modified protocols, such as secondary centrifugation with bis-benzimide, to ensure accurate and reliable results. Careful consideration of the factors outlined in this guide will enable researchers to harness the full potential of DNA-SIP to uncover the intricate metabolic activities within complex microbial communities.

References

Assessing the Impact of Isotopic Labels on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle factors that influence DNA duplex stability is paramount. Isotopic labeling, a powerful tool in structural biology and mechanistic studies, can introduce nuanced effects on the thermodynamic stability of DNA. This guide provides a comparative analysis of the impact of common isotopic labels (²H, ¹³C, and ¹⁵N) on DNA duplex stability, supported by established experimental methodologies.

Introduction to Isotopic Labeling of DNA

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which has a different number of neutrons. In the context of DNA, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are frequently incorporated to facilitate studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] While these labels are invaluable for elucidating structure and dynamics, it is crucial to consider their potential influence on the fundamental property of duplex stability.

Impact of Isotopic Labels on DNA Duplex Stability: A Qualitative Comparison

Direct quantitative comparisons of the impact of different isotopic labels on the melting temperature (Tm) of DNA duplexes are not extensively documented in comparative studies. However, based on the fundamental properties of these isotopes, we can infer their likely effects. The following table summarizes these expected impacts and the primary applications of each label.

Isotopic LabelExpected Impact on Duplex StabilityPrimary RationaleCommon Applications
Unlabeled DNA BaselineStandard hydrogen bonding and base stacking interactions.Control experiments, basic thermodynamic characterization.
²H (Deuterium) Slight IncreaseDeuterium forms stronger hydrogen bonds than protium (¹H).[3] This can lead to a more stable duplex structure. However, some studies suggest it may increase the probability of localized "open states" or "bubbles."[4][5]NMR spectroscopy (to reduce solvent signals), studies of hydrogen bond dynamics, neutron scattering.
¹³C Negligible to MinorThe increased mass of ¹³C is generally considered to have a minimal effect on the thermodynamics of hydrogen bonding and base stacking. Any effect is likely to be subtle.NMR spectroscopy for structural and dynamic studies of DNA and DNA-protein complexes.[6][7]
¹⁵N Negligible to MinorSimilar to ¹³C, the primary effect of ¹⁵N incorporation is an increase in mass, which is not expected to significantly alter the energetic contributions of hydrogen bonds or base stacking to duplex stability.NMR spectroscopy for elucidating the structure and dynamics of DNA, particularly in complex with proteins.[8][9][10][11]

Experimental Protocols for Assessing DNA Duplex Stability

To quantitatively assess the impact of isotopic labeling on DNA duplex stability, a variety of biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Thermal Melting Analysis (Tm) using UV-Vis Spectroscopy

This is the most common method for determining the melting temperature (Tm) of a DNA duplex, which is the temperature at which half of the duplex molecules have denatured into single strands.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement UV Absorbance Measurement cluster_analysis Data Analysis Prep Prepare DNA duplex solutions (labeled and unlabeled) in a buffered solution (e.g., 5 mM phosphate buffer with 50 mM NaCl, pH 7.0) to a known concentration (e.g., 1.3 µM). Spectro Place samples in UV-transmissible cuvettes in a spectrophotometer equipped with a temperature controller. Prep->Spectro Load Samples Heat Slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C). Spectro->Heat Initiate Heating Record Monitor and record the absorbance at 260 nm (A260) at each temperature increment. Heat->Record Continuous Monitoring Plot Plot A260 versus temperature to generate a melting curve. Record->Plot Generate Curve Derivative Calculate the first derivative of the melting curve (dA260/dT). Plot->Derivative Analyze Curve Tm The peak of the first derivative plot corresponds to the melting temperature (Tm). Derivative->Tm Determine Tm

Caption: Workflow for determining DNA duplex melting temperature (Tm) via UV-Vis spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC provides a direct measurement of the heat absorbed during the thermal denaturation of a DNA duplex, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis Prep Prepare concentrated and degassed solutions of the DNA duplexes (labeled and unlabeled) and the corresponding buffer for the reference cell. Load Load the sample and reference cells of the DSC instrument. Prep->Load Load Instrument Scan Perform a temperature scan at a constant rate, measuring the differential heat flow between the sample and reference cells. Load->Scan Initiate Scan Thermogram Generate a thermogram by plotting the excess heat capacity versus temperature. Scan->Thermogram Generate Plot Integration Integrate the area under the melting transition peak to determine the enthalpy (ΔH) of melting. Thermogram->Integration Calculate Enthalpy Parameters From the thermogram and ΔH, calculate the entropy (ΔS), Gibbs free energy (ΔG), and melting temperature (Tm). Integration->Parameters Determine Thermodynamic Parameters

Caption: Workflow for thermodynamic analysis of DNA duplex stability using Differential Scanning Calorimetry (DSC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the structural changes of a DNA duplex as a function of temperature. The disappearance of signals corresponding to the duplex state and the appearance of signals for the single-stranded state can be used to determine the Tm.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement NMR Data Acquisition cluster_analysis Data Analysis Prep Prepare highly pure and concentrated DNA samples (isotopically labeled) in a suitable NMR buffer (e.g., containing D₂O). Spectra Acquire a series of 1D or 2D NMR spectra at increasing temperatures. Prep->Spectra Acquire Spectra Monitor Monitor the chemical shifts and intensities of specific resonances (e.g., imino protons) that are sensitive to duplex formation. Spectra->Monitor Track Resonances Plot Plot the fraction of duplex DNA (calculated from signal intensities) versus temperature. Monitor->Plot Generate Melting Curve Tm Fit the data to a two-state model to determine the melting temperature (Tm). Plot->Tm Calculate Tm

Caption: Workflow for determining DNA duplex Tm using NMR spectroscopy.

Alternative Methods for Modulating DNA Duplex Stability

Beyond isotopic labeling, other chemical modifications can be employed to alter the stability of DNA duplexes. These are not direct alternatives to isotopic labeling for the purpose of probing structure but are relevant in the broader context of engineering DNA stability.

  • Modified Nucleosides: Incorporation of modified bases or sugar-phosphate backbones can significantly increase or decrease duplex stability.

  • Chaotropic Agents: The addition of certain salts, such as tetramethylammonium chloride, can be used to "level" the stability of AT- and GC-rich duplexes, which is useful in applications like DNA microarrays.[12]

Conclusion

While the primary purpose of isotopic labeling in DNA studies is to facilitate structural and dynamic analysis, it is important to be aware of the potential, albeit often subtle, effects on duplex stability. Deuterium is expected to have the most pronounced effect due to its role in strengthening hydrogen bonds. The impact of ¹³C and ¹⁵N is generally considered to be minimal. For researchers whose work is sensitive to small changes in DNA thermodynamics, it is recommended to experimentally verify the stability of isotopically labeled duplexes using the methods outlined in this guide and compare them to their unlabeled counterparts. This ensures that any observed functional or structural changes can be confidently attributed to the biological phenomenon under investigation rather than an artifact of the labeling itself.

References

A Researcher's Guide to Benchmarking DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled nucleic acids, the quality of phosphoramidite building blocks is paramount to synthesizing high-fidelity oligonucleotides for applications such as NMR spectroscopy and mass spectrometry. This guide provides a framework for objectively comparing the performance of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ from various suppliers.

While direct, publicly available head-to-head performance data is scarce, this document outlines key performance indicators and detailed experimental protocols to enable end-users to conduct their own benchmarking studies. The primary suppliers for this and similar phosphoramidites include MedChemExpress, Sigma-Aldrich (Merck), and Glen Research.

Key Performance Indicators & Data Presentation

The quality of a phosphoramidite directly impacts the yield and purity of the final synthesized oligonucleotide. The following table summarizes the critical parameters for comparison. Researchers can populate this table with their own experimental data to build a comparative supplier scorecard.

Performance Metric Supplier A Supplier B Supplier C Acceptance Criteria
Purity (³¹P NMR) e.g., 99.5%e.g., 99.2%e.g., 99.7%≥ 99.0%
P(V) Impurities (³¹P NMR) e.g., 0.4%e.g., 0.7%e.g., 0.2%≤ 0.5%
Purity (RP-HPLC) e.g., 99.6%e.g., 99.1%e.g., 99.8%≥ 99.0%
Coupling Efficiency (%) e.g., 99.2%e.g., 98.8%e.g., 99.5%> 98.5%
Full-Length Product (%) e.g., 85%e.g., 80%e.g., 88%> 80% for a 20-mer
Stability (post-dissolution) e.g., >99% after 48he.g., >99% after 48he.g., >99% after 72hMinimal degradation over expected use period

Experimental Protocols

To obtain the data for the comparison table, the following experimental protocols are recommended.

Purity Assessment by ³¹P NMR Spectroscopy

This method provides a quantitative measure of the phosphoramidite's purity and identifies phosphorus-containing impurities, such as the oxidized P(V) species.[1][2]

Methodology:

  • Sample Preparation: Prepare a solution of the phosphoramidite in a suitable anhydrous solvent (e.g., acetonitrile-d₃ or CDCl₃) at a concentration of 10-20 mg/mL in an NMR tube.

  • Instrumentation: Use a ³¹P NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with proton decoupling. The phosphoramidite should appear as a characteristic signal around 149 ppm.[1][2] P(V) impurities will appear in the -25 to 99 ppm range.

  • Analysis: Integrate the main phosphoramidite peak and any impurity peaks to calculate the relative purity.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique to assess the purity of the phosphoramidite monomer.

Methodology:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to elute the phosphoramidite and any impurities.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[1]

  • Detection: UV detector at 254 nm.

  • Analysis: Calculate the purity based on the area percentage of the main peak.

Determination of Coupling Efficiency and Oligonucleotide Fidelity

This involves synthesizing a short, standard oligonucleotide sequence (e.g., a 20-mer) and analyzing the final product.

Methodology:

  • Oligonucleotide Synthesis:

    • Synthesize a test sequence (e.g., a poly-T sequence to simplify analysis) on a standard solid support using an automated DNA synthesizer.

    • Employ a standard synthesis cycle of deblocking, coupling, capping, and oxidation.[3][4][5]

    • The coupling efficiency can be monitored in real-time by measuring the absorbance of the trityl cation released during the deblocking step.[6]

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).[4]

  • Analysis by Anion-Exchange or Reversed-Phase HPLC:

    • Analyze the crude, deprotected oligonucleotide using anion-exchange or reversed-phase HPLC.[7][8][9]

    • The primary peak should correspond to the full-length product (FLP). Shorter peaks ("n-1", "n-2", etc.) represent failed sequences due to incomplete coupling.

    • Calculate the percentage of the full-length product relative to the total integrated area of all oligonucleotide peaks.

Visualizing Workflows and Applications

Diagrams can clarify complex processes. Below are Graphviz DOT scripts for visualizing the benchmarking workflow and a potential application of the final product.

Benchmarking_Workflow cluster_procurement Procurement cluster_analysis Analytical Chemistry cluster_synthesis Oligonucleotide Synthesis & Analysis cluster_decision Decision p1 Supplier A a1 Purity by ³¹P NMR p1->a1 a2 Purity by RP-HPLC p1->a2 p2 Supplier B p2->a1 p2->a2 p3 Supplier C p3->a1 p3->a2 s1 Synthesize Test Oligo a1->s1 a2->s1 s2 Monitor Coupling Efficiency (Trityl Cation Assay) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Analyze Crude Product (HPLC) s3->s4 d1 Compare Data & Select Supplier s4->d1 Protein_DNA_Interaction_Pathway cluster_synthesis Oligonucleotide Synthesis cluster_expression Protein Expression cluster_binding Binding & Analysis cluster_outcome Outcome Phosphoramidite DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ Synthesis Solid-Phase Synthesis Phosphoramidite->Synthesis Oligo ¹³C, ¹⁵N Labeled DNA Oligonucleotide Synthesis->Oligo Binding Protein-DNA Binding Oligo->Binding Expression Protein Expression & Purification Protein Target Protein Expression->Protein Protein->Binding NMR NMR Spectroscopy Binding->NMR Structure Structural & Dynamic Information NMR->Structure

References

Safety Operating Guide

Proper Disposal of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

DMT-dA(bz) Phosphoramidite is a chemical compound used in the synthesis of DNA.[1][2][3][4] The isotopically labeled version, DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅, contains stable, non-radioactive isotopes of carbon and nitrogen.[5][] While the isotopic labeling does not add radiological hazards, the inherent chemical hazards of the phosphoramidite must be handled with care.

Primary Hazards:

  • Harmful if swallowed. [7]

  • Very toxic to aquatic life with long-lasting effects. [7]

  • May cause skin sensitization.[8]

  • Reacts with strong oxidizing agents.[9]

  • Combustion may produce toxic fumes.[7]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Impervious laboratory coat

  • A NIOSH-approved respirator may be necessary under conditions where dust is generated.[9]

Hazard Summary Table
Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Cat. 4)Do not eat, drink, or smoke when using. If swallowed, call a poison center.[7]
Very toxic to aquatic life with long-lasting effectsAcute aquatic toxicity (Cat. 1), Chronic aquatic toxicity (Cat. 1)Avoid release to the environment. Collect spillage.[7]
May cause skin sensitizationSkin sensitization (Sub-cat 1A)Avoid contact with skin. Wash thoroughly after handling.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅. This procedure is designed to be conducted by trained laboratory personnel.

Materials Required:

  • Appropriate PPE (see section 1)

  • Clearly labeled, compatible hazardous waste container

  • Waste disposal tags or labels as required by your institution

Procedure:

  • Segregation:

    • Do not mix DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ waste with other waste streams, especially aqueous or non-halogenated solvent waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid phosphoramidite waste separate from liquid waste.

  • Containerization:

    • Place all solid waste, including empty original containers and contaminated materials (e.g., weighing boats, gloves, wipes), into a designated, compatible, and sealable hazardous waste container.

    • If the original container is to be disposed of, ensure it is empty (no more than 3% by weight of the original contents remaining).[10]

    • For unused or surplus material, dispose of it in its original container if possible, ensuring the label is intact and legible.[10]

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • Full chemical name: "DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅"

      • Associated hazards (e.g., "Harmful," "Environmental Hazard")

      • Accumulation start date

      • Laboratory and principal investigator information

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for pickup and disposal through your institution's certified hazardous waste management provider.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Provide the waste manifest with the full chemical name, including the isotopic labeling, to the disposal company.

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.

    • Carefully collect the spilled material using an inert absorbent material or by gently sweeping.

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetonitrile, then soap and water), collecting all cleaning materials as hazardous waste.

    • Ventilate the area.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅.

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal cluster_emergency Emergency Path start Identify Waste DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill If Spill segregate Segregate Solid Waste (Keep separate from other waste streams) ppe->segregate Step 2 container Place in Compatible, Sealed Hazardous Waste Container segregate->container Step 3 label_waste Label Container Clearly (Full Name, Hazards, Date) container->label_waste Step 4 store Store in Designated, Secondary Containment Area label_waste->store Step 5 disposal Arrange for Pickup by Certified Hazardous Waste Vendor store->disposal Step 6 emergency_proc Follow Emergency Spill Procedures spill->emergency_proc collect_spill Collect Spill Residue as Hazardous Waste emergency_proc->collect_spill collect_spill->container

Caption: Waste Disposal Workflow for DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅.

References

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